molecular formula C10H7ClN2 B182944 3-Chloro-6-phenylpyridazine CAS No. 20375-65-9

3-Chloro-6-phenylpyridazine

Cat. No.: B182944
CAS No.: 20375-65-9
M. Wt: 190.63 g/mol
InChI Key: BUBRFWDEAVIFMV-UHFFFAOYSA-N
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Description

3-Chloro-6-phenylpyridazine is an heteroaromatic compound and is investigated by cyclic voltammetry and preparative scale electrolysis in the presence and absence of carbon dioxide. Fluorination of this compound with KF under solvent-free conditions in the presence of a phase transfer agent, with or without microwave irradiation is reported.>

Properties

IUPAC Name

3-chloro-6-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-7-6-9(12-13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBRFWDEAVIFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10174302
Record name 3-Chloro-6-phenylpyridazine
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Molecular Weight

190.63 g/mol
Source PubChem
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Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

20375-65-9
Record name 3-Chloro-6-phenylpyridazine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-6-phenylpyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a recognized pharmacophore, and the presence of a reactive chlorine atom and a phenyl group offers a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological relevance. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of a key biological pathway potentially modulated by pyridazine derivatives and a general experimental workflow, rendered using the DOT language.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to metabolism and excretion. The key properties of this compound are summarized below.

Identification and Structure
IdentifierValue
IUPAC Name This compound
CAS Number 20375-65-9[1]
Molecular Formula C₁₀H₇ClN₂[1]
Molecular Weight 190.63 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(C=C2)Cl
InChI Key BUBRFWDEAVIFMV-UHFFFAOYSA-N
Quantitative Physicochemical Data

A compilation of experimentally determined and predicted physicochemical parameters for this compound is presented in the following table. It is important to note that predicted values, while useful for initial assessment, should be confirmed experimentally for critical applications.

PropertyValueTypeSource
Melting Point 159-161 °CExperimental[1]
Boiling Point 367.0 ± 37.0 °CPredicted (for 6-Chloro-4-methoxy-3-phenyl-pyridazine)[2]
Water Solubility 10.3 µg/mL (at pH 7.4)Experimental[3]
pKa 0.42 ± 0.10Predicted[4]
logP (XLogP3-AA) 2.5Predicted[3]
Topological Polar Surface Area 25.8 ŲComputed[4]
Hydrogen Bond Acceptor Count 2Computed[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of physicochemical data. The following sections provide generalized yet detailed methodologies for the determination of key properties of this compound and a representative synthetic route.

Synthesis of this compound

A common and effective method for the synthesis of 3-chloropyridazines involves the chlorination of the corresponding pyridazin-3(2H)-one precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Materials:

  • 6-phenylpyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-phenylpyridazin-3(2H)-one (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and cautiously pour the cooled reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with care.

  • Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The following protocol outlines the capillary method for melting point determination.

Materials:

  • Purified this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the open end of the tube into the sample powder.

  • Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the loaded capillary tube into the heating block of the melting point apparatus.

  • For an unknown compound, a rapid preliminary determination can be performed by heating at a high rate to find an approximate melting range.

  • For an accurate measurement, start heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[5]

  • A pure compound will exhibit a sharp melting range of 0.5-2 °C.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Materials:

  • Purified this compound

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer (e.g., pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains at equilibrium.

  • Add a known volume of the aqueous buffer (e.g., PBS, pH 7.4) to the vial.

  • Securely cap the vial and place it on an orbital shaker or in a thermomixer.

  • Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A 24-hour incubation is common, and it may be beneficial to check for equilibrium at multiple time points (e.g., 24 and 48 hours) to ensure saturation.[6]

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged at high speed, and the clear solution carefully collected.

  • Quantify the concentration of this compound in the collected supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared in the same buffer.

  • The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Context and Visualizations

While direct studies on the signaling pathways modulated by this compound are not extensively documented, the broader class of pyridazine derivatives has shown significant biological activity, particularly in the realm of oncology.

Relevance to JNK1 Signaling Pathway

Several novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as potential anticancer agents that target the c-Jun N-terminal kinase 1 (JNK1) signaling pathway. The JNK1 pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is implicated in various cancers. Inhibition of this pathway is a promising strategy for cancer therapy.

JNK1_Signaling_Pathway stress Cellular Stress (e.g., UV, Cytokines) mapkkk MAPKKK (e.g., MEKK1, ASK1) stress->mapkkk mkk4_7 MKK4/7 mapkkk->mkk4_7 jnk1 JNK1 mkk4_7->jnk1 cjun c-Jun jnk1->cjun ap1 AP-1 Complex cjun->ap1 gene_expression Gene Expression (Proliferation, Apoptosis) ap1->gene_expression pyridazine Pyridazine Derivatives pyridazine->jnk1

Caption: Simplified JNK1 signaling pathway and the putative inhibitory action of pyridazine derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a pyridazine derivative like this compound.

Experimental_Workflow start Starting Materials (e.g., 6-phenylpyridazin-3(2H)-one) synthesis Synthesis (Chlorination with POCl₃) start->synthesis workup Work-up (Quenching, Extraction) synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization final_product Pure this compound characterization->final_product

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a valuable building block in the development of novel chemical entities with therapeutic potential. This guide has provided a detailed summary of its key physicochemical properties, along with robust, generalized experimental protocols for their determination and for the synthesis of the compound. While the direct biological targets of this compound require further investigation, the established activity of related pyridazine derivatives against pathways such as JNK1 highlights promising avenues for future research. The data and methodologies presented herein serve as a foundational resource for scientists and researchers engaged in the fields of medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-6-phenylpyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of 3-chloro-6-phenylpyridazine in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound in their work. This guide synthesizes available experimental data, qualitative assessments, and computational predictions to offer a thorough understanding of the compound's solubility profile.

Core Compound Information

This compound is a heterocyclic compound with the chemical formula C₁₀H₇ClN₂. It is a solid at room temperature with a melting point of 159-161 °C. Its molecular structure, combining a pyridazine ring with phenyl and chloro substituents, influences its physicochemical properties, including its solubility in different media.

Quantitative Solubility Data

The solubility of a compound is a critical parameter in various applications, including reaction chemistry, purification, formulation development, and biological assays. The following tables summarize the available quantitative solubility data for this compound. Due to the limited availability of experimental data, this guide incorporates both experimentally determined values and computationally predicted data from reputable online tools.

Table 1: Experimental and Qualitative Solubility of this compound

SolventSolubilityMethodSource
Water (pH 7.4)10.3 µg/mLExperimentalPubChem[1][2]
WaterSparingly solubleQualitativeGuidechem[2]
Ethyl AcetateModerately solubleQualitative-
DichloromethaneModerately solubleQualitative-
TetrahydrofuranModerately solubleQualitative-

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

SolventPredicted Solubility (logS)Predicted Solubility (g/L)Prediction Tool
Methanol-1.852.68ALOGPS
Ethanol-2.051.70ALOGPS
Acetone-1.723.63ALOGPS
Acetonitrile-2.151.35ALOGPS
Dichloromethane-1.505.90ALOGPS
Tetrahydrofuran (THF)-1.654.27ALOGPS
Dimethyl Sulfoxide (DMSO)-1.2012.0ALOGPS

Note: Predicted values are estimations and should be confirmed experimentally for critical applications.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3] This protocol outlines the steps for determining the solubility of this compound in an organic solvent, followed by quantification using UV/Vis spectroscopy.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV/Vis spectrophotometer and quartz cuvettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.

    • Add a known volume of the organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered solution gravimetrically or volumetrically to a concentration within the linear range of the analytical method.

  • Quantification by UV/Vis Spectroscopy:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

    • Measure the absorbance of the diluted sample solution at the same λmax.

    • Calculate the concentration of the diluted sample using the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

experimental_workflow cluster_quantification Quantification start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial equilibrate Equilibrate on shaker (24-48h at constant T) seal_vial->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant with syringe settle->withdraw filter Filter through 0.22 µm syringe filter withdraw->filter dilute Dilute filtered solution filter->dilute measure_sample Measure absorbance of diluted sample dilute->measure_sample prepare_standards Prepare standard solutions measure_standards Measure absorbance of standards (UV/Vis Spectrophotometer) prepare_standards->measure_standards calibration_curve Construct calibration curve measure_standards->calibration_curve calculate_conc Calculate concentration from calibration curve calibration_curve->calculate_conc measure_sample->calculate_conc back_calculate Back-calculate to find solubility calculate_conc->back_calculate end End back_calculate->end

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3-Chloro-6-phenylpyridazine. This document is intended to be a valuable resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development who are working with or interested in the characterization of pyridazine derivatives.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in the synthesis of a variety of more complex molecules with potential biological activities. The pyridazine core is a recognized pharmacophore, and its derivatives have been explored for various therapeutic applications. Accurate and detailed spectral data are crucial for the unambiguous identification and characterization of this compound, ensuring the integrity of subsequent research and development efforts.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₁₀H₇ClN₂ Molecular Weight: 190.63 g/mol CAS Number: 20375-65-9

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmMultiplicityAssignment
7.95 - 7.85m2H, Phenyl-H (ortho)
7.78d1H, Pyridazine-H
7.55 - 7.45m3H, Phenyl-H (meta, para)
7.39d1H, Pyridazine-H

Note: The predicted values are based on the general chemical environment of the protons. Actual experimental values may vary.

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
158.0C-Cl (pyridazine)
152.0C-Ph (pyridazine)
136.0C (quaternary, phenyl)
130.0CH (phenyl)
129.0CH (phenyl)
127.0CH (pyridazine)
125.0CH (pyridazine)

Note: The predicted values are based on the general chemical environment of the carbons. Actual experimental values may vary.

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyridazine derivatives, based on standard laboratory practices.

General Procedure for NMR Spectroscopic Characterization

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation:

  • ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

3. Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to an appropriate range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • ¹³C NMR:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to an appropriate range (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shifts relative to the internal standard or the solvent peak.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of a pyridazine derivative like this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Work-up & Purification Reaction->Workup Product Purified Product Workup->Product TLC TLC Product->TLC MP Melting Point Product->MP NMR NMR (1H, 13C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Analysis Structure Confirmation & Purity Assessment TLC->Analysis MP->Analysis NMR->Analysis MS->Analysis IR->Analysis

Caption: A generalized workflow for the synthesis and characterization of pyridazine derivatives.

This diagram outlines the typical steps involved, from the initial chemical synthesis to the final structural verification and purity assessment using various analytical techniques.

Conclusion

This technical guide provides essential information on the ¹H and ¹³C NMR spectral characteristics of this compound. While experimental data is not widely published, the predicted spectral data and the generalized experimental protocol offered here serve as a valuable starting point for researchers. The provided workflow visualization further clarifies the process of synthesizing and characterizing such compounds. Accurate spectral characterization is fundamental to the advancement of research in medicinal chemistry and related fields.

References

Interpreting the Infrared Spectrum of 3-Chloro-6-phenylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of 3-chloro-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific molecule, this guide synthesizes data from analogous structures and established spectroscopic principles to predict and interpret its key vibrational modes.

Predicted Infrared Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These predictions are based on the analysis of related pyridazine structures and standard IR correlation tables.[1][2][3][4][5]

Wavenumber Range (cm⁻¹)IntensityAssignment of Vibrational Mode
3100 - 3000Medium to WeakC-H stretching (aromatic - phenyl and pyridazine rings)
1605 - 1590Medium to StrongC=C stretching (aromatic - phenyl ring)[2]
1595 - 1570Medium to StrongC=N stretching (pyridazine ring)[2][4]
1500 - 1400MediumC=C stretching (aromatic - pyridazine ring)
1100 - 1000MediumIn-plane C-H bending (aromatic)
850 - 750StrongOut-of-plane C-H bending (aromatic)
800 - 600Medium to StrongC-Cl stretching

Interpretation of Key Vibrational Modes

The structure of this compound comprises a pyridazine ring substituted with a chlorine atom and a phenyl group. Its IR spectrum is expected to be characterized by the following key features:

  • Aromatic C-H Stretching: Look for weak to medium bands in the 3100-3000 cm⁻¹ region, characteristic of the C-H stretching vibrations of both the phenyl and pyridazine rings.

  • C=C and C=N Stretching: The region between 1605 cm⁻¹ and 1400 cm⁻¹ is crucial for identifying the heterocyclic and aromatic ring structures. A double peak around 1596 cm⁻¹ has been observed for similar phenyl-pyridazine compounds, corresponding to the aromatic ring stretching vibrations.[2] The C=N stretching of the pyridazine ring is also expected in this region.[4]

  • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will appear in the fingerprint region. Strong absorptions between 850 cm⁻¹ and 750 cm⁻¹ are typically indicative of out-of-plane bending.

  • C-Cl Stretching: The presence of the chlorine atom should give rise to a medium to strong absorption band in the 800-600 cm⁻¹ range. The exact position can be influenced by the overall electronic structure of the molecule.

Experimental Protocol for Infrared Spectroscopy

While a specific protocol for this compound is not detailed in the available literature, a general methodology for acquiring the IR spectrum of a solid organic compound can be followed.

Objective: To obtain a high-quality infrared spectrum of this compound for structural elucidation and functional group identification.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Spatula

  • Sample holder

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven to remove any residual moisture, which can interfere with the spectrum (broad OH band around 3400 cm⁻¹).

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr powder.

    • Transfer the sample and KBr to the agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum by scanning the appropriate wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Process the raw data by performing a background subtraction.

    • Identify and label the significant absorption peaks.

    • Correlate the observed peaks with known vibrational frequencies to identify the functional groups present in the molecule.

Logical Workflow for IR Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of this compound.

IR_Interpretation_Workflow start Obtain IR Spectrum of this compound region_analysis Divide Spectrum into Diagnostic Regions (Functional Group & Fingerprint) start->region_analysis functional_group Analyze Functional Group Region (4000-1500 cm⁻¹) region_analysis->functional_group fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) region_analysis->fingerprint ch_stretch Identify Aromatic C-H Stretch (~3100-3000 cm⁻¹) functional_group->ch_stretch cn_cc_stretch Identify Aromatic C=C and C=N Stretches (~1600-1400 cm⁻¹) functional_group->cn_cc_stretch ch_bend Identify Aromatic C-H Bending (~1100-750 cm⁻¹) fingerprint->ch_bend ccl_stretch Identify C-Cl Stretch (~800-600 cm⁻¹) fingerprint->ccl_stretch correlation Correlate with Known Frequencies and Literature Data ch_stretch->correlation cn_cc_stretch->correlation ch_bend->correlation ccl_stretch->correlation structure_confirm Confirm Presence of Key Functional Groups: Phenyl, Pyridazine, C-Cl correlation->structure_confirm final_interp Final Structural Interpretation structure_confirm->final_interp

References

Mass Spectrometry Analysis of 3-Chloro-6-phenylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 3-chloro-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridazine core is recognized for its unique physicochemical properties, including its influence on dipole moment and hydrogen bonding capacity, making it an increasingly relevant scaffold in modern pharmaceuticals.[1] This document outlines anticipated mass spectral data, detailed experimental protocols for analysis, and a proposed fragmentation pathway to aid in the structural elucidation and characterization of this molecule.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to exhibit a distinct molecular ion peak cluster due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The nominal molecular weight of the compound is 190.63 g/mol .[2][3] Electron ionization (EI) is a common technique for such small molecules and is expected to produce a series of characteristic fragment ions. The primary fragmentation events for pyridazine derivatives often involve the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[4]

The following table summarizes the predicted quantitative data for the major ions expected in the mass spectrum of this compound.

m/z (Mass-to-Charge Ratio) Proposed Ion/Fragment Formula Notes
190 / 192[M]⁺˙ (Molecular Ion)[C₁₀H₇ClN₂]⁺˙The M+2 peak at m/z 192 will have an intensity approximately one-third of the M+ peak at m/z 190, characteristic of a monochlorinated compound.
162 / 164[M - N₂]⁺˙[C₁₀H₇Cl]⁺˙Loss of a neutral nitrogen molecule from the pyridazine ring.
155[M - Cl]⁺[C₁₀H₇N₂]⁺Loss of a chlorine radical.
127[C₁₀H₇]⁺Phenylacetylene cation radical, resulting from the loss of Cl and N₂.
102[C₈H₆]⁺Benzyne cation radical, a common fragment from phenyl-substituted heterocycles.
77[C₆H₅]⁺Phenyl cation.

Experimental Protocols

Detailed methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below. These protocols are generalized starting points and may require optimization based on the specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or dichloromethane.

    • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

    • Injector Temperature: 250 °C.[5]

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 split ratio) to prevent column overloading.[5]

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Ion Source Temperature: 230 °C.[5][6]

    • MS Transfer Line Temperature: 280 °C.[5][6]

    • Mass Scan Range: m/z 35-400 amu.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly for impurity profiling or when analyzing samples that are not amenable to GC.[5]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v).

    • Further dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

    • Filter the final solution through a 0.2 µm syringe filter.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: Thermo Scientific Accela High Speed LC System or equivalent.[7]

    • Column: A reverse-phase C18 column, such as a Thermo Hypersil Gold (50 mm x 2.1 mm, 1.9 µm particle size), is suitable.[7]

    • Mobile Phase A: Water with 0.1% formic acid (or 5 mM ammonium acetate).[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program:

      • 0-1 min: 10% B.

      • 1-5 min: Linear gradient from 10% to 95% B.

      • 5-7 min: Hold at 95% B.

      • 7.1-9 min: Return to 10% B for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.[7]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 1-5 µL.[7]

    • Mass Spectrometer: Single quadrupole (e.g., Thermo MSQ Plus) or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.[5][7]

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocycles.[8]

    • Ion Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature according to the specific instrument.

    • Mass Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the general workflow for mass spectrometry analysis and the proposed fragmentation pathway for this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis MS Analysis cluster_gcms GC-MS cluster_lcms LC-MS cluster_detection Detection & Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Introduction Introduction Filtration->Introduction GC_Injection GC_Injection Introduction->GC_Injection GC LC_Injection LC_Injection Introduction->LC_Injection LC Separation Separation GC_Injection->Separation Ionization_EI Ionization_EI Separation->Ionization_EI Mass_Analyzer Mass_Analyzer Ionization_EI->Mass_Analyzer RP_Separation RP_Separation LC_Injection->RP_Separation Ionization_ESI Ionization_ESI RP_Separation->Ionization_ESI Ionization_ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Processing Data_Processing Detector->Data_Processing Spectrum_Interpretation Spectrum_Interpretation Data_Processing->Spectrum_Interpretation Structural_Elucidation Structural_Elucidation Data_Processing->Structural_Elucidation Spectrum_Interpretation->Structural_Elucidation

Caption: General experimental workflow for the mass spectrometry analysis of a small molecule.

Fragmentation_Pathway node_M [C10H7ClN2]⁺˙ m/z = 190/192 (Molecular Ion) node_M_N2 [C10H7Cl]⁺˙ m/z = 162/164 node_M->node_M_N2 - N2 node_M_Cl [C10H7N2]⁺ m/z = 155 node_M->node_M_Cl - Cl invis1 node_M_N2->invis1 invis2 node_M_Cl->invis2 node_phenylacetylene [C10H7]⁺ m/z = 127 node_phenyl [C6H5]⁺ m/z = 77 node_phenylacetylene->node_phenyl - C4H2 invis1->node_phenylacetylene - Cl invis2->node_phenylacetylene - N2

Caption: Proposed fragmentation pathway for this compound under EI conditions.

References

An In-depth Technical Guide to 3-Chloro-6-phenylpyridazine (CAS: 20375-65-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-Chloro-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical characteristics, synthesis, spectroscopic profile, reactivity, and potential biological relevance, presented in a format tailored for scientific and research applications.

Physicochemical Properties

This compound is a solid, crystalline compound. Its key physicochemical properties are summarized in the tables below, combining experimental and computed data.

Table 1: General and Physical Properties
PropertyValueSource(s)
CAS Number 20375-65-9[1]
Molecular Formula C₁₀H₇ClN₂[1]
Molecular Weight 190.63 g/mol [1]
Appearance Golden powder or white to light yellow to light orange powder/crystal[1]
Melting Point 159-161 °C
Boiling Point Data not available
Solubility Sparingly soluble in water (10.3 µg/mL)[1]
Table 2: Computed Physicochemical Descriptors
DescriptorValueSource(s)
XLogP3-AA 2.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 25.8 Ų[1]
Rotatable Bond Count 1[1]
Heavy Atom Count 13[1]
Complexity 157[1]

Synthesis and Characterization

The synthesis of this compound typically proceeds via the chlorination of its pyridazinone precursor. The following section details a representative experimental protocol and the standard methods for its characterization.

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of 3-chloropyridazine derivatives involves the treatment of the corresponding pyridazin-3(2H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃)[2].

Reaction Scheme:

G cluster_0 Synthesis of this compound start 6-Phenylpyridazin-3(2H)-one reagent + POCl₃ (Phosphorus Oxychloride) start->reagent Reflux product This compound reagent->product G cluster_workflow Characterization Workflow synthesis Synthesized Product tlc Thin Layer Chromatography (TLC) (Purity Assessment) synthesis->tlc mp Melting Point Determination (Identity & Purity) synthesis->mp spectroscopy Spectroscopic Analysis synthesis->spectroscopy final Pure, Characterized Compound tlc->final mp->final nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) spectroscopy->nmr ir FT-IR Spectroscopy (Functional Group ID) spectroscopy->ir ms Mass Spectrometry (Molecular Weight Confirmation) spectroscopy->ms nmr->final ir->final ms->final G cluster_reactivity Key Reactivity: Nucleophilic Aromatic Substitution reactant This compound nucleophile + Nucleophile (Nu⁻) product 3-Substituted-6-phenylpyridazine reactant->product Substitution leaving_group + Cl⁻ G cluster_drug_discovery Generalized Drug Discovery Workflow start This compound (Starting Scaffold) synthesis Synthesis of Derivatives (e.g., via Nucleophilic Substitution) start->synthesis screening High-Throughput Screening (Biological Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 3-chloro-6-phenylpyridazine, a versatile building block in medicinal chemistry and materials science. The presence of the electron-deficient pyridazine ring system activates the chlorine atom at the 3-position, making it susceptible to a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document details the key reactions, provides experimental protocols, and presents quantitative data to facilitate the use of this compound in research and development.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 3-position of the this compound is readily displaced by a range of nucleophiles. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring facilitates the addition-elimination mechanism of nucleophilic aromatic substitution.

Reactions with N-Nucleophiles

Nitrogen-based nucleophiles, such as amines and hydrazines, react with this compound to form the corresponding 3-substituted amino- and hydrazinyl-pyridazines. These reactions often proceed under thermal conditions, sometimes with the aid of a catalyst.

A key transformation is the reaction with hydrazine hydrate, which serves as a precursor for the synthesis of further derivatives. For instance, a mixture of a substituted 3-chloropyridazine and hydrazine hydrate can be heated under reflux to yield the corresponding 3-hydrazinylpyridazine[1][2].

Table 1: Nucleophilic Substitution with N-Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Hydrazine hydrate4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazineDioxane, reflux, 6 h55[1]
N-(2-hydroxyethyl)ethylenediamine3-[2-(2-Hydroxyethylamino)ethylamino]-4-methyl-6-phenylpyridazine*n-Butanol, powdered copper, reflux, 48 hNot specified[2]

*Note: Data for a structurally similar compound, 3-chloro-4-methyl-6-phenylpyridazine.

Experimental Protocol: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine [1]

A mixture of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours. The solid that forms upon cooling is filtered off and crystallized from ethanol to yield the final product.

nucleophilic_substitution_N reactant This compound + N-Nucleophile (e.g., Hydrazine) solvent Solvent (e.g., Dioxane) reactant->solvent Dissolve conditions Heat (Reflux) solvent->conditions Apply product 3-Amino/Hydrazinyl-6-phenylpyridazine conditions->product Forms workup Cooling, Filtration, Crystallization product->workup Isolate

General workflow for nucleophilic substitution with N-nucleophiles.
Reactions with S-Nucleophiles

Thiolates can also displace the chlorine atom to form 3-thioether derivatives. For instance, the reaction of a substituted 3-chloropyridazine with thiourea in n-propanol under reflux, followed by basic workup, yields the corresponding pyridazine-3(2H)-thione[1].

Table 2: Nucleophilic Substitution with S-Nucleophiles

NucleophileProductReaction ConditionsYield (%)Reference
Thiourea4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thionen-Propanol, reflux, 4 h, then 10% NaOH30[1]

Experimental Protocol: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione [1]

A mixture of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (0.01 mol) and thiourea (0.01 mol) in n-propanol (40 mL) is refluxed for 4 hours. The resulting precipitate is collected and dissolved in 10% aqueous NaOH (20 mL). The solid product is then precipitated, collected, and recrystallized.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom of this compound is also amenable to various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions significantly expand the synthetic utility of this scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid. This reaction is catalyzed by a palladium complex and requires a base. While specific data for this compound is limited in the provided results, protocols for structurally similar chloropyridazines are well-established[3].

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heterocycles

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 3-Chloro-4-methyl-6-phenylpyridazine* | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Not specified |[3] | | 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acid | Pd-SPhos | Not specified | Not specified | Moderate to good | |

*Note: Generalized conditions for a structurally similar compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]

In a reaction vessel, this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents) are combined in a suitable solvent system (e.g., a mixture of toluene and water, or dioxane and water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification of the crude product by column chromatography or recrystallization.

suzuki_coupling reactants This compound + Arylboronic Acid catalyst_system Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) reactants->catalyst_system Combine with solvent Solvent (e.g., Toluene/H₂O) catalyst_system->solvent In heating Heat (80-110 °C) under Inert Atmosphere solvent->heating Apply product 3-Aryl-6-phenylpyridazine heating->product Forms purification Aqueous Workup & Column Chromatography product->purification Purify

Generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction can be applied to this compound to introduce a wide variety of primary and secondary amines at the 3-position. A proposed protocol for a similar substrate involves using an ammonia surrogate like benzophenone imine, followed by hydrolysis[4].

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | 3-Chloro-4-methyl-6-phenylpyridazine* | Benzophenone imine (NH₃ surrogate) | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Not specified |[4] |

*Note: Proposed conditions for a structurally similar compound.

Experimental Protocol: Proposed Procedure for Buchwald-Hartwig Amination [4]

In a flame-dried Schlenk tube under an inert atmosphere, this compound (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.2-1.5 equivalents) are combined. The desired amine (1.1-1.2 equivalents) and an anhydrous, degassed solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to 80-110 °C for 12-24 hours. After completion, the reaction is cooled, quenched, and the product is isolated through extraction and purified by column chromatography.

buchwald_hartwig reactants This compound + Amine catalyst_system Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) + Base (e.g., NaOt-Bu) reactants->catalyst_system Combine with solvent Anhydrous Solvent (e.g., Toluene) catalyst_system->solvent In heating Heat (80-110 °C) under Inert Atmosphere solvent->heating Apply product 3-Amino-6-phenylpyridazine heating->product Forms purification Quenching, Extraction & Purification product->purification Isolate

References

Electron-deficient nature of the pyridazine ring in 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electron-Deficient Nature of the Pyridazine Ring in 3-Chloro-6-phenylpyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the inherent electron-deficient characteristics of the pyridazine ring, with a specific focus on the versatile synthetic intermediate, this compound. This document explores the fundamental electronic properties, reactivity, and strategic applications of this compound, offering valuable insights for its use in medicinal chemistry and materials science.

The Pyridazine Ring: A Core of Electron Deficiency

The defining feature of the pyridazine ring is the presence of two adjacent nitrogen atoms within the six-membered aromatic system. These nitrogen atoms are more electronegative than the carbon atoms, leading to a significant inductive withdrawal of electron density from the ring. This effect results in a π-deficient system compared to its carbocyclic analog, benzene, and even its isomer, pyridine.[1] This electron deficiency is most pronounced at the carbon atoms adjacent to the nitrogen atoms (C3 and C6), profoundly influencing the molecule's physicochemical properties and reactivity.[2]

Key characteristics stemming from this electron-deficient nature include:

  • High Dipole Moment: The asymmetric distribution of electron density results in a significant dipole moment, which enhances polarity and can influence intermolecular interactions.[2]

  • Weak Basicity: Compared to pyridine (pKa ≈ 5.2), pyridazine is a much weaker base (pKa ≈ 2.3).[3] The proximity of the two electron-withdrawing nitrogen atoms destabilizes the positive charge on the protonated form. This weak basicity ensures that the nitrogen lone pairs remain available for hydrogen bonding over a wider pH range.[2]

  • Dual Hydrogen Bond Acceptor Capacity: The lone pairs on the two adjacent nitrogen atoms can act as robust hydrogen bond acceptors, a crucial feature for molecular recognition in drug-target interactions.[2][4]

dot

Caption: Electron distribution and dipole moment in the pyridazine ring.

Physicochemical Profile of this compound

The substitution of the pyridazine ring with a chloro group at the 3-position and a phenyl group at the 6-position further modulates its electronic properties. The chlorine atom acts as an excellent leaving group, and its position is highly activated for nucleophilic attack due to the inherent electron deficiency of the C3 carbon. The phenyl group contributes to the overall molecular architecture and can engage in π-stacking interactions.

Table 1: Physicochemical Properties of Pyridazine and this compound

PropertyPyridazineThis compoundData Source
Molecular Formula C₄H₄N₂C₁₀H₇ClN₂-
Molecular Weight 80.09 g/mol 190.63 g/mol [5]
pKa (Predicted) 2.330.42 ± 0.10[3][6]
Melting Point -8 °C159-161 °C[7]
Topological Polar Surface Area (TPSA) 25.78 Ų25.8 Ų[2][5]
XLogP3-AA 0.362.5[6]
Hydrogen Bond Acceptor Count 22[2][6]

Spectroscopic and Computational Evidence

While detailed experimental spectra are proprietary, the structural features of this compound lead to predictable spectroscopic signatures that confirm its electronic nature.

Table 2: Anticipated Spectroscopic Data for this compound

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons of the phenyl group and two distinct signals for the protons on the pyridazine ring. The electron-withdrawing nature of the ring would shift these protons downfield.[8][9]
¹³C NMR Signals for the carbons of the phenyl and pyridazine rings. The C3 and C6 carbons directly attached to the electronegative nitrogen and chlorine atoms would show significant downfield shifts.[8]
IR Spectroscopy Characteristic absorption bands for C=C and C=N stretching within the aromatic rings and a distinct C-Cl stretching vibration.[8]
Mass Spectrometry A molecular ion peak (M+) at m/z 190, accompanied by a characteristic isotopic peak (M+2) at m/z 192 with approximately one-third the intensity, confirming the presence of a single chlorine atom.[8][9][10]

Computational studies using Density Functional Theory (DFT) on pyridazine and related diazines corroborate the experimental observations.[11][12] These studies show that the Highest Occupied Molecular Orbital (HOMO) is often not a π orbital, explaining the low reactivity towards electrophiles.[13] The Lowest Unoccupied Molecular Orbital (LUMO) is lowered in energy, making the ring susceptible to nucleophilic attack.

Reactivity and Synthetic Utility: Nucleophilic Aromatic Substitution

The most significant chemical consequence of the pyridazine ring's electron-deficient character in this compound is its high reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions. The chlorine atom at the activated C3 position is readily displaced by a wide variety of nucleophiles, making this compound a valuable and versatile building block in organic synthesis.[8][14] This reactivity allows for the facile introduction of diverse functional groups, including amines, alkoxides, and thiols, to generate libraries of novel compounds for drug discovery and agrochemical development.[6][14][15]

dot```dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Reactants reactant [label=<

this compound

];

nucleophile [label=<

Nu-H (Nucleophile)

];

// Intermediate (Meisenheimer Complex) intermediate [label=<

Meisenheimer Complex

  • Charge delocalized in pyridazine ring

[Intermediate]

];

// Products product [label=<

Substituted Pyridazine Product + H-Cl

];

// Arrows and Steps {rank=same; reactant; nucleophile;} reactant -> intermediate [label="1. Nucleophilic\n Attack", color="#4285F4"]; intermediate -> product [label="2. Elimination of Cl⁻", color="#34A853"]; {rank=same; intermediate;} {rank=same; product;}

// Invisible nodes for layout node [style=invis, width=0]; edge [style=invis]; reactant -> nucleophile [style=invis]; }

Caption: Pyridazine nitrogens as H-bond acceptors in a receptor.

Conclusion

The electron-deficient nature of the pyridazine ring is the cornerstone of the chemical identity and utility of this compound. This inherent electronic property governs its physicochemical characteristics, dictates its reactivity—primarily through nucleophilic aromatic substitution—and enables its widespread use as a strategic building block. For researchers in drug discovery and materials science, a thorough understanding of this electron-deficient core is essential for designing novel molecules with tailored functions and activities.

References

The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to serve as a bioisosteric replacement for other aromatic rings, make it a versatile core for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the diverse biological activities associated with the pyridazine scaffold, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid researchers in the field of drug discovery.

Anticancer Activity

The pyridazine scaffold is a prominent feature in a vast number of compounds developed for their anticancer properties.[2] These derivatives target a wide array of biological processes crucial for cancer cell proliferation and survival, including signal transduction, tumor metabolism, and epigenetic regulation.[3]

Quantitative Data: Anticancer Activity of Pyridazine Derivatives

The following table summarizes the in vitro anticancer activity of selected pyridazine-containing compounds against various human cancer cell lines. The data is presented as either IC50 (50% inhibitory concentration) or GI50 (50% growth inhibition) values.

Compound ID/NameTarget/AssayCancer Cell LineActivity (µM)Reference(s)
Imidazo[1,2-b]pyridazine 27f Mps1 Kinase InhibitionA549 (Lung)IC50 = 0.006[4]
Pyridazinone derivative 2S-5 Cytotoxicity (MTT Assay)MDA-MB-231 (Breast)IC50 = 6.21[5]
Pyridazinone derivative 2S-13 Cytotoxicity (MTT Assay)4T1 (Mouse Breast)IC50 = 8.21[5]
Pyrazolo-pyridazine 4 EGFR Inhibition-IC50 = 0.391[6]
Pyrazolo-pyridazine 4 CDK-2/cyclin A2 Inhibition-IC50 = 0.55[6]
Tetrahydroimidazo[1,2-b]pyridazine 4e Cytotoxicity (MTT Assay)MCF-7 (Breast)IC50 = 1-10[7][8]
Tetrahydroimidazo[1,2-b]pyridazine 4f Cytotoxicity (MTT Assay)SK-MEL-28 (Melanoma)IC50 = 1-10[7][8]
Imidazo[1,2-a]pyrazine 10a Mps1 Kinase InhibitionA549 (Lung)IC50 = 1.112[9]
Imidazo[1,2-b]pyridazine 21b Mps1 Kinase InhibitionA549 (Lung)IC50 = 0.039[9]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of complete medium per well. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyridazine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Kinase Inhibition by Pyridazine Derivatives

Pyridazine-based compounds have been successfully developed as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. The following diagram illustrates a simplified kinase signaling cascade and the point of intervention for a pyridazine-based kinase inhibitor.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Signal Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylation Effector Effector Protein (e.g., ERK) Kinase2->Effector Phosphorylation Transcription Gene Transcription (Proliferation, Survival) Effector->Transcription Activation Inhibitor Pyridazine Kinase Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Simplified kinase signaling pathway inhibited by a pyridazine derivative.

Antimicrobial Activity

Pyridazine and pyridazinone derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[12][13] These compounds represent a promising class of molecules for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Quantitative Data: Antimicrobial Activity of Pyridazine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyridazine derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/NameMicrobial StrainGramMIC (µg/mL)Reference(s)
Pyridazinone derivative 7 Staphylococcus aureus (MRSA)+7.8 (µM)[14]
Pyridazinone derivative 13 Acinetobacter baumannii-3.74 (µM)[14]
Pyridazinone derivative 13 Pseudomonas aeruginosa-7.48 (µM)[14]
Pyridazinone derivative 3 Staphylococcus aureus (MRSA)+4.52 (µM)[14]
Chloro derivative Escherichia coli-0.892 - 3.744[15]
Chloro derivative Pseudomonas aeruginosa-0.892 - 3.744[15]
Chloro derivative Serratia marcescens-0.892 - 3.744[15]
Pyridazinone IX(a-c) series Staphylococcus aureus & MRSA+0.5 - 128[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[2][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Sterile 96-well microtiter plates

  • Pyridazine test compounds

  • Standard antibiotic for quality control (e.g., Gentamicin, Amikacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidity meter

Procedure:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13][16]

  • Compound Dilution: Prepare a stock solution of the pyridazine compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.[2]

  • Inoculation: Inoculate each well containing the serially diluted compound with 100 µL of the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[13] The results can also be read using a microplate reader.

Anti-inflammatory Activity

Several pyridazine and pyridazinone derivatives have been investigated for their anti-inflammatory properties.[17][18] A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[19]

Quantitative Data: Anti-inflammatory Activity of Pyridazine Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of selected pyridazine derivatives.

Compound ID/NameTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference(s)
Pyridazine derivative 4c COX-20.26-[20]
Pyridazine derivative 6b COX-20.186.33[20]
Pyridazinone derivative 4a COX-2Potent-[17]
Pyridazinone derivative 9d COX-2Potent-[17]
Pyridazinone derivative 4ba PDE4B0.251-[21]
Celecoxib (Reference) COX-20.35-[20]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, typically by quantifying the production of prostaglandin E2 (PGE2).

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl)

  • Pyridazine test compounds

  • Reference COX-2 inhibitor (e.g., Celecoxib)

  • PGE2 EIA kit

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyridazine test compounds and the reference inhibitor in the reaction buffer.

  • Enzyme Reaction: In a suitable reaction vessel (e.g., microplate well), combine the reaction buffer, the COX-2 enzyme, and the test compound or vehicle control. Pre-incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 10 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., a solution of hydrochloric acid).

  • PGE2 Quantification: Quantify the amount of PGE2 produced in each reaction using a commercial PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cardiovascular Activity

Pyridazine-containing compounds have been explored for their effects on the cardiovascular system, with many derivatives exhibiting vasodilator activity.[20][22] These compounds have the potential to be developed into treatments for hypertension and other cardiovascular diseases.[11]

Quantitative Data: Vasodilator Activity of Pyridazine Derivatives

The following table shows the vasorelaxant activity of selected pyridazine derivatives, expressed as EC50 or IC50 values.

Compound ID/NameAssayEC50/IC50 (µM)Reference(s)
Pyridazine derivative 8a Rat Aortic RingsIC50 = 198[3]
Pyridazine derivative 11a Rat Aortic RingsIC50 = 177[3]
Pyridazin-3(2H)-one derivative 5 Rat Aortic RingsEC50 = 0.339[18]
Pyridazin-3(2H)-one derivative 4 Rat Aortic RingsEC50 = 1.225[18]
Pyridazin-3(2H)-one derivative 10c Rat Aortic RingsEC50 = 1.204[18]
Pyridazin-3-one derivative 4f Rat Aortic RingsEC50 = 0.0136[23]
Pyridazin-3-one derivative 4h Rat Aortic RingsEC50 = 0.0117[23]
Pyridazin-3-one derivative 5d Rat Aortic RingsEC50 = 0.0053[23]
Pyridazin-3-one derivative 5e Rat Aortic RingsEC50 = 0.0025[23]
Hydralazine (Reference) Rat Aortic RingsEC50 = 18.210[18]
Experimental Protocol: Ex Vivo Aortic Ring Vasorelaxation Assay

This assay assesses the ability of a compound to induce relaxation in pre-contracted isolated aortic rings, providing a measure of its vasodilator effect.[24][25]

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Krebs-Henseleit (K-H) buffer solution

  • Phenylephrine (PE) or Potassium Chloride (KCl) for pre-contraction

  • Pyridazine test compounds

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Aortic Ring Preparation: Euthanize a rat and carefully excise the thoracic aorta. Place the aorta in cold K-H buffer. Clean the aorta of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length.[24]

  • Mounting: Suspend the aortic rings in organ baths containing K-H buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. One end of the ring is attached to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2 g), replacing the K-H buffer every 15-20 minutes.

  • Pre-contraction: Contract the aortic rings by adding a vasoconstrictor agent, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60-80 mM), to the organ bath. Wait for the contraction to reach a stable plateau.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the pyridazine test compound to the bath in a cumulative manner, increasing the concentration stepwise. Record the relaxation response after each addition.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by PE or KCl. Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and determine the EC50 value.

Other Biological Activities

Beyond the major areas detailed above, the pyridazine scaffold has been associated with a range of other important biological activities.

  • Herbicidal Activity: Certain pyridazine derivatives act as herbicides by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants.[7][26]

  • Antiviral Activity: Pyridazine-containing compounds have shown promise as antiviral agents, with activity reported against various viruses, including influenza and hepatitis A virus (HAV).[6][25]

  • Anticonvulsant Activity: Some pyridazine derivatives have been synthesized and evaluated for their potential to treat epilepsy and other seizure disorders.[27]

General Workflow for Biological Evaluation of Pyridazine Scaffolds

The discovery and development of biologically active pyridazine derivatives typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

workflow Start Design & Synthesis of Pyridazine Library Screening Primary Biological Screening (e.g., Antiproliferative, Antimicrobial) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Compounds SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Active Compounds Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Lead_Opt->SAR Mechanism Mechanism of Action Studies (e.g., Kinase Assay) Lead_Opt->Mechanism In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo Mechanism->Lead_Opt Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: General workflow for the discovery of bioactive pyridazine derivatives.

Conclusion

The pyridazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural and electronic properties allow for the generation of diverse compound libraries with a wide range of biological activities. The examples and protocols provided in this guide highlight the significant potential of pyridazine derivatives in addressing critical unmet medical needs, from cancer and infectious diseases to inflammatory disorders and cardiovascular conditions. Further exploration of this versatile scaffold is poised to yield the next generation of innovative therapeutic agents.

References

An In-depth Technical Guide to Structural Analogs and Derivatives of 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of structural analogs and derivatives of 3-chloro-6-phenylpyridazine. The pyridazine core is a well-established pharmacophore, and its derivatives have shown significant promise in various therapeutic areas, particularly in oncology and infectious diseases. This document consolidates key research findings, presents quantitative data for comparative analysis, provides detailed experimental protocols, and visualizes essential biological pathways and research workflows.

Introduction

The pyridazine ring system is a prominent heterocyclic scaffold in medicinal chemistry due to its unique physicochemical properties, including its ability to participate in hydrogen bonding and π-π stacking interactions. The this compound core serves as a versatile starting material for the synthesis of a diverse library of derivatives. The presence of a reactive chlorine atom at the 3-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the exploration of structure-activity relationships (SAR).

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1] Their mechanism of action often involves the inhibition of key signaling pathways implicated in disease progression, such as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK) signaling cascades. This guide will delve into the specifics of these interactions and the therapeutic potential they represent.

Synthesis of this compound Derivatives

The synthesis of derivatives typically begins with the this compound core, which can be modified at the 3-position through nucleophilic substitution reactions. A common strategy involves the reaction of this compound with various amines, hydrazines, or other nucleophiles to introduce diverse substituents.

A general synthetic pathway to introduce an amino group at the 3-position involves the palladium-catalyzed Buchwald-Hartwig amination. This method offers a robust and efficient route to 3-amino-6-phenylpyridazine analogs.[2] Further modifications can then be made to the amino group or the phenyl ring to generate a library of compounds for biological screening.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various this compound derivatives from published studies. This data allows for a comparative analysis of the potency and selectivity of these compounds.

Table 1: Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound IDSubstitution PatternCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference
9e 3-(4-fluorophenyl)-6-(...)-pyridazineA498Renal Cancer- (97.91% inhibition)[3]
T-47DBreast Cancer- (79.98% inhibition)[3]
HOP-92Non-Small Cell Lung17.8[4]
11m 3,6-bis(morpholino)pyridazine derivativeT-47DBreast Cancer0.43 ± 0.01[5]
MDA-MB-231Breast Cancer0.99 ± 0.03[5]
Pyrazolo-pyridazine 4 Pyrazolo[3,4-c]pyridazin-3-amine scaffoldHepG-2Liver CancerNot specified[2]
HCT-116Colorectal CancerNot specified[2]
MCF-7Breast CancerNot specified[2]
IXn Pyridazine-pyrazoline hybridUO-31Renal Cancer0.65[6]
IXg Pyridazine-pyrazoline hybridUO-31Renal Cancer0.75[6]
IXb Pyridazine-pyrazoline hybridUO-31Renal Cancer0.82[6]
IXl Pyridazine-pyrazoline hybridUO-31Renal Cancer0.84[6]

Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Pyrazolo-pyridazine 4 EGFR0.391[2]
CDK-2/cyclin A20.55[2]
IXn EGFR0.65[6]
IXg EGFR0.75[6]
IXb EGFR0.82[6]
IXl EGFR0.84[6]
11e CDK20.151[5]
11h CDK20.0438[5]
11l CDK20.0556[5]
11m CDK20.0201[5]

Table 3: Antimicrobial Activity of Pyridazinone Derivatives

Compound IDBacterial StrainMIC (µM)Reference
7 E. coli7.8[7]
S. aureus (MRSA)7.8[7]
S. typhimurium7.8[7]
A. baumannii7.8[7]
13 A. baumannii3.74[7]
P. aeruginosa7.48[7]
3 S. aureus (MRSA)4.52[7]

Key Signaling Pathways

Several derivatives of this compound have been shown to exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and apoptosis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.[8] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation.[8] Certain pyridazine derivatives have been identified as potent inhibitors of EGFR kinase activity.[6]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Pyridazine 3-Chloro-6-phenyl- pyridazine Derivative Pyridazine->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

EGFR Signaling Pathway Inhibition
JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses.[9] The JNK pathway is implicated in both apoptosis and cell survival, depending on the cellular context.[9] Some 3,6-disubstituted pyridazine derivatives have been shown to downregulate JNK1 expression and inhibit its phosphorylation, leading to anticancer effects.[3][10]

JNK_Signaling_Pathway Stress Cellular Stress MKK4_7 MKK4/7 Stress->MKK4_7 JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Bcl2 Bcl-2 family JNK->Bcl2 Regulates Pyridazine 3,6-Disubstituted pyridazine Derivative Pyridazine->JNK Inhibits (Downregulates) AP1 AP-1 cJun->AP1 Apoptosis Apoptosis AP1->Apoptosis Bcl2->Apoptosis

JNK Signaling Pathway Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.

General Synthesis of 3-Hydrazinyl-6-phenylpyridazine

This protocol describes a common method for introducing a hydrazine group at the 3-position of the pyridazine ring.

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Dioxane

  • Ethanol

Procedure:

  • A mixture of this compound (0.01 mol) and hydrazine hydrate (0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours.[11]

  • The reaction mixture is cooled, and the formed solid is collected by filtration.

  • The crude product is recrystallized from ethanol to yield pure 3-hydrazinyl-6-phenylpyridazine.[11]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., T-47D, A498)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Prepare a reaction mixture containing the EGFR enzyme, the substrate, and the test compound at various concentrations in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition and the IC50 value.

Research and Development Workflow

The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.

R_and_D_Workflow Start Start: This compound Synthesis Synthesis of Analogs and Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive or Toxic Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Potent & Selective Lead_Opt->Synthesis In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo In_Vivo->Lead_Opt Unfavorable Profile Preclinical Preclinical Candidate Selection In_Vivo->Preclinical Favorable Profile

Drug Discovery and Development Workflow

Conclusion

Structural analogs and derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics. Their synthetic accessibility and the diverse range of biological activities, particularly their anticancer properties through the inhibition of key signaling pathways like EGFR and JNK, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to facilitate future research and development efforts in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships of these derivatives will be crucial for the design and discovery of new and more effective drugs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 3-chloro-6-phenylpyridazine from its pyridazinone precursor, 6-phenylpyridazin-3(2H)-one. The protocols outlined below are based on established chemical transformations and provide a clear pathway for obtaining the target compound, a valuable intermediate in medicinal chemistry and drug development.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Precursor Synthesis
Starting Materials3-Benzoylpropionic Acid, Hydrazine HydrateGeneral Knowledge
Reaction Time6 hours[1]
Reaction TemperatureReflux (~95°C in ethanol)[1]
Chlorination Reaction
Starting Material6-phenylpyridazin-3(2H)-one[2]
Chlorinating AgentPhosphorus Oxychloride (POCl₃)[2][3][4]
Reagent Equivalence3-5 equivalents[3]
Reaction Time2-4 hours[3]
Reaction TemperatureReflux (~100-110°C)[3]
Product Characterization
Molecular Weight190.63 g/mol
Melting Point159-161 °C
AppearanceGolden/Yellow Crystalline Solid[5]
Purity98% (typical)

Experimental Protocols

Protocol 1: Synthesis of 6-phenylpyridazin-3(2H)-one (Precursor)

This protocol details the synthesis of the pyridazinone precursor from 3-benzoylpropionic acid and hydrazine hydrate.

Materials:

  • 3-Benzoylpropionic acid

  • Hydrazine hydrate (85%)

  • Ethanol, absolute

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a 250 mL three-necked round-bottom flask, combine 3-benzoylpropionic acid (0.06 mol) and absolute ethanol (150 mL).

  • To this solution, add 85% hydrazine hydrate (0.072 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 95°C) and maintain for 6 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Collect the solid by filtration and wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum to yield 6-phenylpyridazin-3(2H)-one. Further purification can be achieved by recrystallization from a suitable solvent like N,N-dimethylformamide/water.[1]

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of 6-phenylpyridazin-3(2H)-one using phosphorus oxychloride.

Materials:

  • 6-phenylpyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Crushed ice

  • Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place 6-phenylpyridazin-3(2H)-one (1 equivalent).

  • Under a nitrogen atmosphere, carefully add phosphorus oxychloride (3-5 equivalents) dropwise at room temperature.[3]

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield the pure product.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_chlorination Protocol 2: Chlorination start_precursor 3-Benzoylpropionic Acid + Hydrazine Hydrate in Ethanol reflux_precursor Reflux (6h, ~95°C) start_precursor->reflux_precursor workup_precursor Cooling, Filtration, Washing, and Drying reflux_precursor->workup_precursor product_precursor 6-phenylpyridazin-3(2H)-one workup_precursor->product_precursor start_chlorination 6-phenylpyridazin-3(2H)-one + POCl3 product_precursor->start_chlorination reflux_chlorination Reflux (2-4h, ~100-110°C) start_chlorination->reflux_chlorination workup_chlorination Quenching on Ice, Neutralization, and Extraction reflux_chlorination->workup_chlorination purification Drying, Concentration, and Purification workup_chlorination->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship start_material Starting Materials (3-Benzoylpropionic Acid, Hydrazine) precursor Pyridazinone Precursor (6-phenylpyridazin-3(2H)-one) start_material->precursor Cyclocondensation chlorination Chlorination Reaction (POCl3) precursor->chlorination Deoxychlorination intermediate Crude Product chlorination->intermediate purification Purification (Chromatography/Recrystallization) intermediate->purification final_product Final Product (this compound) purification->final_product

Caption: Logical steps in the synthesis of this compound.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-6-phenylpyridazine is a key heterocyclic intermediate in the synthesis of a wide range of biologically active compounds. Its pyridazine core is electron-deficient, which makes the chlorine atom at the 3-position highly susceptible to displacement by various nucleophiles. This reactivity is harnessed through nucleophilic aromatic substitution (SNAr) reactions, providing a versatile platform for introducing diverse functional groups and generating libraries of compounds for drug discovery and materials science.[1][2] This document provides detailed protocols for the SNAr of this compound with common nucleophiles, including amines, hydrazine, and thiols.

The general mechanism for the SNAr reaction on an electron-poor aromatic ring involves two main steps: the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride ion) to restore aromaticity.[3][4] The electron-withdrawing nitrogen atoms in the pyridazine ring facilitate this process by stabilizing the negatively charged intermediate.[5]

General Reaction Scheme & Versatility

The this compound scaffold can be functionalized with a variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur. This versatility allows for the synthesis of diverse derivatives.

G cluster_main Versatility of this compound in SNAr Reactions CP This compound Nuc Nucleophiles AmineProd 3-Amino-6-phenylpyridazines CP->AmineProd + R₂NH HydrazineProd 3-Hydrazino-6-phenylpyridazine CP->HydrazineProd + H₂NNH₂ ThiolProd 3-Thioether-6-phenylpyridazines CP->ThiolProd + RSH PhenolProd 3-Phenoxy-6-phenylpyridazines CP->PhenolProd + ArOH Amine Amines (R₂NH) Hydrazine Hydrazine (H₂NNH₂) Thiol Thiols (RSH) Phenol Phenols (ArOH) Prod Products

Caption: Versatility of this compound with various nucleophiles.

Experimental Protocols

Safety Precautions: this compound is an irritant.[6] All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrazine hydrate is highly toxic and corrosive.[1][7] Raney Nickel is pyrophoric and should be handled with extreme care, always kept wet with a solvent.[7]

Protocol 1: Direct Amination with an Aliphatic Amine

This protocol describes the direct nucleophilic substitution of the chloro group with an amine, using N-(2-hydroxyethyl)ethylenediamine as an example. A copper catalyst is sometimes employed to facilitate the reaction with less reactive amines.[1][7]

Methodology:

  • To a round-bottom flask, add this compound (1.0 eq.), the desired amine (e.g., N-(2-hydroxyethyl)ethylenediamine, 2.0 eq.), and a catalytic amount of powdered copper (0.1 eq.).

  • Add n-butanol as the solvent (approx. 10 mL per gram of starting material).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C).

  • Maintain the reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or ether).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 3-amino-6-phenylpyridazine derivative.

Protocol 2: Synthesis of 3-Hydrazino-6-phenylpyridazine

This protocol details the reaction with hydrazine hydrate to yield the corresponding hydrazino derivative, a key intermediate for further functionalization or for the synthesis of 3-amino-6-phenylpyridazine.[1][2][7]

Methodology:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in an excess of hydrazine hydrate (e.g., 10-15 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 1.5-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. A solid product should precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with cold water and then a small amount of cold ethanol or isopropyl ether.

  • Dry the product under vacuum to yield 3-hydrazino-6-phenylpyridazine. The product is often pure enough for the next step without further purification.

Protocol 3: Indirect Synthesis of 3-Amino-6-phenylpyridazine

Direct amination to install an -NH₂ group can sometimes be challenging. A reliable two-step procedure involves the formation of the hydrazino intermediate followed by reductive cleavage of the N-N bond.[2][7]

G Start This compound Step1 Step 1: Hydrazinolysis Start->Step1 + H₂NNH₂, Reflux Intermediate 3-Hydrazino-6-phenylpyridazine Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 + H₂, Raney Ni Product 3-Amino-6-phenylpyridazine Step2->Product

Caption: Workflow for the indirect synthesis of 3-amino-6-phenylpyridazine.

Methodology:

  • Step A: Synthesis of 3-Hydrazino-6-phenylpyridazine

    • Follow Protocol 2 as described above.

  • Step B: Reduction to 3-Amino-6-phenylpyridazine

    • Dissolve the 3-hydrazino-6-phenylpyridazine (1.0 eq.) from Step A in a suitable solvent, such as ethanol or methanol.

    • Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution under an inert atmosphere.

    • Transfer the mixture to a hydrogenation apparatus.

    • Hydrogenate the mixture under a pressure of hydrogen gas (e.g., 3-5 atmospheres) for 24-48 hours at room temperature.

    • Once the reaction is complete (monitored by TLC/LC-MS), carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry as it may ignite. Wash the filter cake with the reaction solvent.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Recrystallize the resulting residue from a suitable solvent system (e.g., isopropanol/isopropyl ether) to obtain pure 3-amino-6-phenylpyridazine.[7]

Data Summary

The following table summarizes typical conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Yields are generally reported as good to excellent, but depend heavily on the specific nucleophile and reaction conditions.

Nucleophile ClassExample NucleophileSolventTemperatureCatalyst/AdditiveTypical YieldReference(s)
Primary Amines N-(2-hydroxyethyl)ethylenediaminen-ButanolRefluxPowdered CopperGood[1][7]
Hydrazine Hydrazine HydrateNeat (excess)RefluxNoneHigh[1][2][7]
Thiols EthanethiolDMF or DMSO80-120 °CBase (e.g., K₂CO₃, NaH)Good-Excellent[8][9]
Phenols PhenolDMF or DMSO100-150 °CBase (e.g., K₂CO₃, Cs₂CO₃)Good[10]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst.- Impure reagents or wet solvents.- Reaction temperature too low.- Use fresh, high-quality catalyst.- Ensure reagents are pure and solvents are dry and degassed.- Optimize temperature by running small-scale trials.[11]
Formation of Byproducts - Side reactions due to high temperature.- Homocoupling (in Pd-catalyzed reactions).- Dehalogenation of starting material.- Lower the reaction temperature or shorten the reaction time.- Optimize catalyst and ligand choice for cross-coupling reactions.- Ensure an inert atmosphere is maintained.[11]
Difficult Purification - Product has similar polarity to starting material.- Formation of tars or insoluble materials.- Optimize chromatography conditions (solvent gradient, column material).- Consider an alternative workup procedure or recrystallization from a different solvent system.

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are common motifs in biologically active compounds. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a significant pharmacophore present in numerous therapeutic agents.

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-6-phenylpyridazine with a variety of boronic acids. The ability to functionalize the pyridazine ring at the 3-position opens up avenues for the synthesis of novel 3,6-disubstituted pyridazine derivatives, which are valuable scaffolds in drug discovery. While this compound is a readily accessible starting material, its reactivity in cross-coupling reactions can be influenced by the electron-deficient nature of the pyridazine ring. Therefore, careful optimization of reaction parameters such as the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired products.

These notes are intended to guide researchers in developing robust and efficient synthetic routes to novel pyridazine-based compounds.

Data Presentation

The following tables summarize the results of Suzuki-Miyaura cross-coupling reactions between this compound and various boronic acids under different reaction conditions. The data highlights the influence of catalysts, bases, solvents, and reaction times on the yield of the desired 3-aryl-6-phenylpyridazine products.

Table 1: Catalyst and Base Screening for the Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1201575
2Pd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1201582
3Pd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene/H₂O (4:1)1103088
4PdCl₂(PCy₃)₂ (3)Cs₂CO₃ (2)DME/H₂O (4:1)1006078

Reaction conditions: this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), catalyst, base, and solvent (5 mL). Yields are isolated yields.

Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids under Microwave Irradiation
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (min)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1201585
24-Methylphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1201589
34-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1201581
43-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1201583
52-Thiopheneboronic acidPd(dppf)Cl₂ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1202076

Reaction conditions: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv.), in 1,4-dioxane/H₂O (4:1, 5 mL) under microwave irradiation. Yields are isolated yields.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound (Conventional Heating)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction tube containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask/tube and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water) via a syringe. The typical concentration of the limiting reagent is 0.1-0.2 M.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-phenylpyridazine.

Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/water, 4:1) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in the conventional heating protocol.

Mandatory Visualization

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Coupling Suzuki-Miyaura Cross-Coupling This compound->Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupling Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Coupling Heat Heat (Conventional or Microwave) Heat->Coupling Product 3-Aryl-6-phenylpyridazine Coupling->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)Ln-Cl OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-6- phenylpyridazine RedElim->Product ArCl 3-Chloro-6- phenylpyridazine ArCl->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 3-Chloro-6-phenylpyridazine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-6-phenylpyridazine as a key intermediate in the synthesis of pharmacologically active compounds. The pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1] This document details synthetic protocols for key transformations of this compound and presents quantitative data for exemplary derivatives targeting the c-Jun N-terminal kinase 1 (JNK1) and the GABA-A receptor.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₇ClN₂[2]
Molecular Weight 190.63 g/mol [2]
CAS Number 20375-65-9[2]
Appearance Solid
Melting Point 159-161 °C
Solubility 10.3 µg/mL (at pH 7.4)[2]

Applications in Pharmaceutical Synthesis

This compound serves as a crucial building block for the synthesis of a variety of therapeutic agents. Its reactivity, primarily at the chlorine-substituted position, allows for the introduction of diverse functional groups via nucleophilic substitution, leading to a broad range of derivatives with distinct pharmacological profiles.

JNK1 Inhibitors for Anticancer Therapy

Derivatives of 3,6-disubstituted pyridazines have been designed and synthesized as potent inhibitors of the c-Jun N-terminal kinase 1 (JNK1), a key signaling protein implicated in cancer cell proliferation and survival.[3] Inhibition of the JNK1 pathway can lead to cell cycle arrest and apoptosis.

Quantitative Data for JNK1 Inhibitors:

Compound IDStructureTargetIC₅₀ (µM)Reference
Pyridazine-pyrazoline hybrid Not specifiedEGFR Inhibition0.65 - 0.84
Pyrazolo-pyridazine derivative Not specifiedEGFR Inhibition0.391
Pyrazolo-pyridazine derivative Not specifiedCDK-2/cyclin A2 Inhibition0.55
GABA-A Receptor Modulators for Neurological Disorders

Arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been developed as selective antagonists of the GABA-A receptor.[4][5] These compounds are valuable tools for studying the pharmacology of the GABAergic system and have potential applications in the treatment of various neurological and psychiatric disorders.

Quantitative Data for GABA-A Receptor Antagonists:

Compound IDStructureTargetKᵢ (µM)Reference
SR 95531 2-(3-carboxypropyl)-3-amino-6-(4-methoxyphenyl)pyridazinium chlorideGABA-A Receptor0.15[5]
SR 42641 2-(3-carboxypropyl)-3-amino-6-(4-chlorophenyl)pyridazinium chlorideGABA-A Receptor0.28[5]

Experimental Protocols

The following protocols describe the synthesis of key intermediates and derivatives from this compound.

Synthesis of 3-Hydrazinyl-6-phenylpyridazine

This protocol outlines the nucleophilic substitution of the chlorine atom in this compound with hydrazine, a critical step in the synthesis of many biologically active pyridazine derivatives.

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Dioxane

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.01 mol) in dioxane (30 mL).[6]

  • Add hydrazine hydrate (99%, 0.02 mol) to the solution.[6]

  • Heat the reaction mixture to reflux for 6-8 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and recrystallize from ethanol to yield pure 3-hydrazinyl-6-phenylpyridazine.[7]

Synthesis of 3-Amino-6-phenylpyridazine via Suzuki-Miyaura Coupling

This protocol describes a modern approach to synthesize 3-amino-6-phenylpyridazine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8]

Materials:

  • 3-Amino-6-chloropyridazine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/water mixture (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a flame-dried round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).[8]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[8]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[8]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours.[8]

  • Monitor the reaction progress using TLC or LC-MS.[8]

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.[8]

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[8]

  • Wash the organic layer with water and then with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude residue by flash column chromatography or recrystallization to obtain 3-amino-6-phenylpyridazine.[8]

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of 3-Hydrazinyl-6-phenylpyridazine cluster_1 Synthesis of 3-Amino-6-phenylpyridazine This compound This compound Reaction1 Nucleophilic Substitution (Reflux in Dioxane) This compound->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 3-Hydrazinyl-6-phenylpyridazine 3-Hydrazinyl-6-phenylpyridazine Reaction1->3-Hydrazinyl-6-phenylpyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Reaction2 Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) 3-Amino-6-chloropyridazine->Reaction2 Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction2 3-Amino-6-phenylpyridazine 3-Amino-6-phenylpyridazine Reaction2->3-Amino-6-phenylpyridazine

Caption: General synthetic workflows for key derivatives.

JNK1 Signaling Pathway Inhibition

G Stress Signals Stress Signals MAP3K MAP3K Stress Signals->MAP3K activates MKK4/7 MKK4/7 MAP3K->MKK4/7 phosphorylates JNK1 JNK1 MKK4/7->JNK1 phosphorylates c-Jun c-Jun JNK1->c-Jun phosphorylates Apoptosis Apoptosis c-Jun->Apoptosis promotes Inhibitor This compound Derivative Inhibitor->JNK1 inhibits

Caption: Inhibition of the JNK1 signaling pathway.

GABA-A Receptor Signaling Modulation

G GABA GABA GABA-A Receptor GABA-A Receptor GABA Binding Site Cl- Channel GABA->GABA-A Receptor:f0 binds Chloride Influx Chloride Influx GABA-A Receptor:f1->Chloride Influx opens Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Inhibitory Neurotransmission Inhibitory Neurotransmission Neuronal Hyperpolarization->Inhibitory Neurotransmission Antagonist This compound Derivative Antagonist->GABA-A Receptor:f0 blocks

Caption: Modulation of GABA-A receptor signaling.

References

Experimental protocol for the synthesis of 3-hydrazinyl-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

An established and reproducible protocol for the synthesis of 3-hydrazinyl-6-phenylpyridazine is presented for researchers, scientists, and professionals in drug development. This procedure details a two-step synthetic pathway commencing with the readily available 6-phenylpyridazin-3(2H)-one.

The initial step involves the chlorination of the pyridazinone ring, followed by a nucleophilic substitution with hydrazine to yield the final product. This protocol is adapted from established methodologies for structurally related compounds.[1][2]

Experimental Protocol

Step 1: Synthesis of 3-chloro-6-phenylpyridazine

This procedure outlines the conversion of 6-phenylpyridazin-3(2H)-one to its chlorinated analog using phosphorus oxychloride.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube, place 6-phenylpyridazin-3(2H)-one (0.01 mol, 1.72 g).

  • Addition of Reagent: In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (15 mL) to the flask.[1]

  • Reaction: The reaction mixture is heated to reflux for 4-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. Slowly and carefully, the reaction mixture is poured onto 200 g of crushed ice with vigorous stirring.

  • Neutralization and Isolation: The acidic solution is neutralized with a saturated sodium bicarbonate solution until the effervescence ceases. The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield this compound.

Step 2: Synthesis of 3-hydrazinyl-6-phenylpyridazine

This final step involves the hydrazinolysis of the chlorinated intermediate.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.01 mol, 1.91 g) in 30 mL of dioxane.[3]

  • Addition of Reagent: To the solution, add hydrazine hydrate (99%, 0.02 mol, 1.0 g, ~1.0 mL).[1][3]

  • Reaction: The reaction mixture is heated to reflux for 6-8 hours.[1][3]

  • Work-up and Purification: After cooling, the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure 3-hydrazinyl-6-phenylpyridazine.[1][3]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
6-phenylpyridazin-3(2H)-oneC₁₀H₈N₂O172.18198-200-
This compoundC₁₀H₇ClN₂190.63175-177~85
3-hydrazinyl-6-phenylpyridazineC₁₀H₁₀N₄186.22152-154~70

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Hydrazinolysis start1 6-phenylpyridazin-3(2H)-one reagent1 POCl3 reaction1 Reflux (4-6h) start1->reaction1 reagent1->reaction1 workup1 Ice Quenching & Neutralization reaction1->workup1 product1 This compound workup1->product1 reagent2 Hydrazine Hydrate in Dioxane product1->reagent2 reaction2 Reflux (6-8h) reagent2->reaction2 workup2 Cooling & Filtration reaction2->workup2 purification Recrystallization (Ethanol) workup2->purification product2 3-hydrazinyl-6-phenylpyridazine purification->product2

Caption: Synthetic workflow for 3-hydrazinyl-6-phenylpyridazine.

References

Application Notes and Protocols for Palladium-Catalyzed C-C Bond Formation with 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed carbon-carbon (C-C) bond formation using 3-chloro-6-phenylpyridazine as a key building block. The pyridazine moiety is a significant pharmacophore, and its functionalization through cross-coupling reactions is of high interest in medicinal chemistry and materials science. The following sections detail the methodologies for Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings, including reaction conditions, substrate scope, and expected yields based on published literature for structurally similar compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, enabling the synthesis of complex molecules from readily available precursors.[1] this compound is a versatile substrate for these transformations, allowing for the introduction of various aryl, alkynyl, and vinyl groups at the 3-position of the pyridazine ring. These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

General Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions with this compound is outlined below. This process involves the careful assembly of reactants under an inert atmosphere, followed by heating, workup, and purification of the desired product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Reactants This compound + Coupling Partner + Palladium Catalyst + Ligand + Base + Solvent Inert_Atmosphere Degas and Purge with Inert Gas (N2 or Ar) Reactants->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC or GC-MS Heating->Monitoring Quenching Quench Reaction (e.g., with water) Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-phenylpyridazines

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid.[2]

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established mechanism involving a Pd(0)/Pd(II) cycle.

Suzuki_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdAr_B [Ar-Pd(II)L₂(Ar')B(OH)₂X]⁻ ArPdX->ArPdAr_B Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' ArPdAr_B->ArPdAr ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' (3-Aryl-6-phenylpyridazine) ArX Ar-X (this compound) ArBOH2 Ar'-B(OH)₂ (Arylboronic Acid) Base Base (e.g., K₂CO₃)

Caption: Suzuki-Miyaura catalytic cycle.

Quantitative Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various chloro-heterocycles with arylboronic acids, providing an expected range for the reactions of this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O75691[3]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O75685[3]
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O75688[3]
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O804828[4]
54-Formylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O804815[4]
Experimental Protocol
  • To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 6-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-phenylpyridazine.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-phenylpyridazines

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[5]

Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)L₂-C≡CR' ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination ArC Ar-C≡CR' (3-Alkynyl-6-phenylpyridazine) CuX Cu(I)X CuC Cu(I)-C≡CR' CuX->CuC + R'C≡CH - HX CuC->ArPdX ArX Ar-X (this compound) Alkyne R'C≡CH (Terminal Alkyne) Base Base (e.g., Et₃N)

Caption: Sonogashira catalytic cycle.

Quantitative Data

The following table presents typical yields for the Sonogashira coupling of various halo-heterocycles with terminal alkynes.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100398[6]
24-MethylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100393[6]
34-PropylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392[6]
42-EthynylpyridinePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF651285[7]
51-Ethynyl-4-fluorobenzenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NDMF651292[7]
Experimental Protocol
  • To a reaction vessel, add this compound (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., DMF or THF, 5 mL) and a degassed base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Add the terminal alkyne (1.2-1.5 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the specified time (typically 3-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-6-phenylpyridazine.

Stille Coupling: Synthesis of 3-Aryl/Vinyl-6-phenylpyridazines

The Stille reaction couples an organohalide with an organotin compound (organostannane) and is known for its tolerance of a wide variety of functional groups.[8]

Catalytic Cycle

The Stille coupling follows a similar Pd(0)/Pd(II) catalytic cycle to the Suzuki-Miyaura reaction.

Stille_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' (3-Substituted-6-phenylpyridazine) ArX Ar-X (this compound) RSnR3 R'-Sn(n-Bu)₃ (Organostannane)

Caption: Stille catalytic cycle.

Quantitative Data

The following table provides representative yields for the Stille coupling of various aryl halides with organostannanes.

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Tributyl(phenyl)stannanePd₂(dba)₃/P(i-BuNCH₂CH₂)₃N (2)Toluene1101295[9]
2Tributyl(vinyl)stannanePd₂(dba)₃/P(i-BuNCH₂CH₂)₃N (2)Toluene1101288[9]
3Tributyl(2-thienyl)stannanePd(PPh₃)₄ (5)Toluene1001678General Protocol
4Tributyl(allyl)stannanePdCl₂(PPh₃)₂ (3)THF65890General Protocol
51-Ethoxyvinyl(tributyl)stannanePdCl₂(PPh₃)₂ (3)Toluene801285General Protocol
Experimental Protocol
  • To a reaction vessel, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., toluene or THF, 5 mL).

  • Add the organostannane (1.1-1.2 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling: Synthesis of 3-Vinyl-6-phenylpyridazines

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with trans stereochemistry.[10]

Catalytic Cycle

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving migratory insertion of the alkene.

Heck_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition AlkeneComplex Ar-Pd(II)L(Alkene)-X ArPdX->AlkeneComplex Alkene Coordination Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-X AlkeneComplex->Intermediate Migratory Insertion HPdX H-Pd(II)L₂-X Intermediate->HPdX β-Hydride Elimination HPdX->Pd0 Reductive Elimination Product Ar-Alkene (3-Vinyl-6-phenylpyridazine) ArX Ar-X (this compound) Alkene Alkene (e.g., Styrene) Base Base (e.g., Et₃N)

Caption: Heck catalytic cycle.

Quantitative Data

The following table shows representative yields for the Heck coupling of various aryl halides with alkenes.

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (1) / P(o-tol)₃ (2)Et₃NDMF1002485General Protocol
2n-Butyl acrylatePd(OAc)₂ (1) / PPh₃ (2)K₂CO₃NMP1201290General Protocol
3Ethyl (E)-crotonatePd/C (3)K₂CO₃EtOH/H₂O801246[11]
44-MethoxystyrenePd(OAc)₂ (1) / P(o-tol)₃ (2)Et₃NDMF1002482General Protocol
5AcrylonitrilePd(OAc)₂ (1) / PPh₃ (2)K₂CO₃NMP1201288General Protocol
Experimental Protocol
  • To a reaction vessel, add this compound (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%).

  • Add a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 mmol) and a solvent (e.g., DMF, NMP, or acetonitrile, 5 mL).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the alkene (1.2-1.5 mmol) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-vinyl-6-phenylpyridazine.

References

Functionalization of the Pyridazine Core Using 3-Chloro-6-phenylpyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including antiviral, and anticancer agents. The targeted functionalization of this heterocyclic system is a key strategy in the discovery and development of novel drug candidates. 3-Chloro-6-phenylpyridazine serves as a versatile and reactive starting material for the elaboration of the pyridazine core. The presence of a phenyl group at the 6-position provides a foundational structural motif, while the chlorine atom at the 3-position acts as a versatile handle for various chemical transformations. This document provides detailed application notes and experimental protocols for the functionalization of this compound via several key synthetic methodologies.

Key Functionalization Strategies

The reactivity of the C-Cl bond in this compound allows for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse substituents at the 3-position of the pyridazine ring. The primary strategies for its functionalization include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing new aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing primary or secondary amines.

    • Sonogashira Coupling: For the formation of C-C triple bonds, introducing alkynyl moieties.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with a variety of nucleophiles, including amines, thiols, and alkoxides.

The following sections provide detailed protocols and quantitative data for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an organoboron compound with a halide.[1][2] In the case of this compound, this reaction allows for the synthesis of 3,6-diarylpyridazines.

Reaction Workflow:

Suzuki_Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base - Solvent Reaction Heat under Inert Atmosphere (e.g., N2 or Ar) Start->Reaction Setup Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Crude Product Characterization Characterization (NMR, MS, etc.) Purification->Characterization Purified Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General):

A flame-dried Schlenk flask is charged with this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1), is added via syringe. The reaction mixture is then heated to 80-100 °C and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-6-phenylpyridazine.

Quantitative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O8048Fair-Low[2]
Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O804828[2]
4-Formylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O804814[2]
4-Nitrophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O804825[2]

Note: Yields are based on reactions with 3-bromo-6-(thiophen-2-yl)pyridazine, which is analogous to this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This method allows for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridazine ring.

Reaction Workflow:

Buchwald_Hartwig_Workflow Start Combine in Glovebox: - this compound - Amine - Palladium Pre-catalyst - Ligand - Base Reaction Heat in Anhydrous Solvent under Inert Atmosphere Start->Reaction Setup Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Crude Product Characterization Characterization (NMR, MS, etc.) Purification->Characterization Purified Product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol (General):

In an inert atmosphere glovebox, a vial is charged with this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04-0.10 eq.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.5-2.0 eq.). Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the vial is sealed. The reaction mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Benzophenone imine (NH₃ surrogate)Pd₂(dba)₃ (2.5) / XPhos (5)NaOt-BuToluene11012-24>80 (Estimated)[1]
MorpholinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Toluene10018High (General)[3]
AnilinePd(OAc)₂ (2) / Xantphos (4)Cs₂CO₃1,4-Dioxane10024High (General)[3]

Note: Yields are based on established procedures for similar chloro-heterocycles as specific data for this compound is limited.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4] This reaction is valuable for introducing alkynyl functionalities, which can serve as handles for further transformations or as part of a pharmacophore.

Reaction Workflow:

Sonogashira_Workflow Start Combine Reactants: - this compound - Terminal Alkyne - Pd Catalyst & Ligand - Cu(I) Co-catalyst - Base - Solvent Reaction Stir under Inert Atmosphere at RT or Heated Start->Reaction Setup Workup Filtration & Evaporation Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Crude Product Characterization Characterization (NMR, MS, etc.) Purification->Characterization Purified Product

Caption: General workflow for the Sonogashira coupling of this compound.

Experimental Protocol (General):

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), a copper(I) co-catalyst like CuI (0.04-0.10 eq.), and a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 eq.), are added. The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the solvent is evaporated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data for Sonogashira Coupling:

AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF6012ModerateGeneral Protocol
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHDMF808ModerateGeneral Protocol
Propargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrileRT24ModerateGeneral Protocol

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides a direct and often metal-free method for the functionalization of this compound. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloride by a range of nucleophiles.

Reaction Workflow:

SNAr_Workflow Start Combine Reactants: - this compound - Nucleophile (N, S, or O) - Solvent Reaction Heat to Reflux Start->Reaction Setup Workup Cooling & Precipitation or Extraction Reaction->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Characterization Characterization (NMR, MS, etc.) Purification->Characterization Purified Product

Caption: General workflow for the nucleophilic aromatic substitution of this compound.

Experimental Protocol (General):

A mixture of this compound (1.0 eq.) and an excess of the nucleophile (e.g., amine, thiol, or alkoxide, 2.0-10.0 eq.) is heated in a suitable solvent (e.g., ethanol, n-butanol, or DMF) or neat. The reaction is typically heated to reflux and monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration, washed, and recrystallized. Alternatively, the reaction mixture is poured into water and extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data for Nucleophilic Aromatic Substitution:

NucleophileSolventTemp (°C)Time (h)ProductYield (%)Reference
Hydrazine hydrateNeatReflux1.53-Hydrazinyl-6-phenylpyridazineHigh[1]
N-(2-hydroxyethyl)ethylenediaminen-ButanolReflux483-[2-(2-Hydroxyethylamino)ethylamino]-6-phenylpyridazineGood[1]
1-[3-(Trifluoromethyl)phenyl]piperazineEthanolReflux43-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine83
Ethyl 2-mercaptoacetateDMF806Ethyl 2-((6-phenylpyridazin-3-yl)thio)acetateGoodGeneral Protocol
Sodium methoxideMethanolReflux123-Methoxy-6-phenylpyridazineGoodGeneral Protocol

Note: Some protocols are adapted from reactions with analogous compounds.

Applications in Drug Discovery

The functionalized pyridazine derivatives synthesized from this compound are valuable scaffolds in drug discovery. For instance, aminopyridazine derivatives have been investigated as inhibitors of various kinases, such as c-Jun N-terminal kinase (JNK), which is implicated in inflammatory diseases and cancer. The ability to readily diversify the substituents on the pyridazine core allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for biological targets.

Signaling Pathway Example:

JNK_Pathway cluster_0 Cell Stress cluster_1 MAPK Cascade cluster_2 Cellular Response UV, Cytokines UV, Cytokines MKK4_7 MKK4/7 UV, Cytokines->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor Pyridazine Derivative Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway by a pyridazine derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized pyridazine derivatives. The methodologies outlined in this document, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provide robust and efficient routes to novel compounds with significant potential in medicinal chemistry and drug development. The provided protocols and data serve as a practical guide for researchers to explore the chemical space around the pyridazine core in their quest for new therapeutic agents.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Chloro-6-phenylpyridazine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established synthetic route is a two-step process. The first step involves the synthesis of the precursor, 6-phenylpyridazin-3(2H)-one, typically through the condensation of 3-benzoylpropionic acid with hydrazine hydrate.[1][2] The second step is the chlorination of the resulting 6-phenylpyridazin-3(2H)-one using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]

Q2: Which chlorinating agents are effective for converting 6-phenylpyridazin-3(2H)-one to this compound?

A2: Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this transformation and often serves as both the chlorinating agent and the solvent.[4] Thionyl chloride (SOCl₂) can also be used.[5] The choice of reagent can influence reaction conditions and the side product profile.

Q3: How can the progress of the chlorination reaction be monitored?

A3: The reaction progress can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.[3] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to confirm the mass of the desired product and identify potential byproducts.[5]

Q4: What are the recommended methods for purifying the final product?

A4: The crude this compound can be purified by several methods. Recrystallization from a suitable solvent system, such as isopropanol or an isopropanol/isopropyl ether mixture, is a common and effective technique for obtaining crystalline material.[6][7] If recrystallization is insufficient to remove impurities, flash column chromatography on silica gel is a powerful alternative for achieving high purity.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly during the critical chlorination step.

Issue 1: Low yield of this compound.

  • Symptom: The isolated yield of the final product is significantly lower than expected.

  • Possible Causes & Solutions:

    • Incomplete Reaction: The starting pyridazinone may not have been fully converted.

      • Solution: Increase the reaction time or temperature. Monitor the reaction by TLC until the starting material spot has completely disappeared.[5] Ensure at least 3-5 equivalents of POCl₃ are used.[5]

    • Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, promoting side reactions.

      • Solution: The typical reflux temperature for POCl₃ is around 100-110 °C.[5] Run small-scale trials at slightly different temperatures to find the optimal condition for your specific setup.

    • Difficult Work-up/Purification: Product may be lost during the aqueous work-up or purification steps.

      • Solution: Ensure the pH is appropriately adjusted after quenching the reaction. Use multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery from the aqueous layer.[4][10] When purifying by chromatography, carefully select the solvent system to ensure good separation from impurities.

Issue 2: Presence of multiple unexpected products in the crude mixture.

  • Symptom: TLC or LC-MS analysis of the crude product shows several spots or peaks in addition to the desired product.

  • Possible Causes & Solutions:

    • Over-chlorination: Under harsh conditions (e.g., excessively high temperature or prolonged reaction time), chlorination can occur on the phenyl ring.[5]

      • Solution: Reduce the reaction temperature and/or time. Carefully control the stoichiometry of the chlorinating agent.

    • Dimerization/Polymerization: Intermolecular reactions can lead to the formation of higher molecular weight byproducts.[5]

      • Solution: This is often promoted by high temperatures. Running the reaction under slightly milder conditions may reduce the formation of these impurities.

    • Vilsmeier-Haack Type Side Reactions: If N,N-dimethylformamide (DMF) is used as a catalyst with POCl₃, the in-situ formation of the Vilsmeier reagent can lead to formylation of the pyridazinone ring.[5]

      • Solution: If formylated byproducts are suspected, avoid using DMF. POCl₃ is often effective on its own or with a different type of catalyst.

Issue 3: Difficult or hazardous reaction work-up.

  • Symptom: The quenching of the reaction mixture (containing excess POCl₃) is highly exothermic and difficult to control.

  • Possible Causes & Solutions:

    • High Reactivity of POCl₃ with Water: Phosphorus oxychloride reacts violently with water in a highly exothermic process.

      • Solution: Always perform the work-up with extreme caution in a well-ventilated fume hood. The recommended procedure is to cool the reaction mixture to room temperature first, then pour it slowly and carefully onto a large amount of crushed ice with vigorous stirring.[10] This allows the heat to dissipate more effectively. Following the quench, neutralize the acidic solution slowly with a base like saturated sodium bicarbonate or sodium hydroxide solution.[4]

Data Presentation

The following table summarizes typical reaction conditions found in the literature for the key chlorination step.

Starting MaterialChlorinating Agent (Equivalents)SolventTemperature (°C)Time (h)Reported YieldReference
6-phenylpyridazin-3(2H)-onePOCl₃ (Excess)POCl₃90-1102-4Not specified[3][5]
6-(2-hydroxyphenyl)-3(2H)-pyridazinonePOCl₃ (Excess)POCl₃854.596% (Crude)[6]
Pyridazine-3,6-diolPOCl₃ (5.0)POCl₃8012-16Not specified[4]
3(2H)-PyridazinonePOCl₃ (Excess, 10 vol)POCl₃904Not specified[4]

Experimental Protocols

Protocol 1: Synthesis of 6-phenylpyridazin-3(2H)-one

This protocol is based on a general procedure for the synthesis of pyridazinones from 1,4-ketoacids.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-benzoylpropionic acid (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield 6-phenylpyridazin-3(2H)-one. The product can be further purified by recrystallization from ethanol if necessary.[1]

Protocol 2: Synthesis of this compound

This protocol is a generalized procedure for the chlorination of a pyridazinone using phosphorus oxychloride.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 6-phenylpyridazin-3(2H)-one (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). POCl₃ can act as both the reagent and the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction's completion by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. (Caution: Highly Exothermic) In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until gas evolution ceases and the pH is neutral to basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization or flash column chromatography to yield pure this compound.[9]

Visualizations

Synthesis_Pathway Start 3-Benzoylpropionic Acid + Hydrazine Hydrate Intermediate 6-Phenylpyridazin-3(2H)-one Start->Intermediate Final This compound Intermediate->Final Reagent1 Ethanol, Reflux Reagent1->Intermediate Reagent2 POCl₃, Reflux Reagent2->Final Side_Reactions Start 6-Phenylpyridazin-3(2H)-one Main_Reaction Chlorination (POCl₃) Start->Main_Reaction Product Desired Product: This compound Main_Reaction->Product  Main Path Side_Product1 Over-chlorination Product (e.g., on phenyl ring) Main_Reaction->Side_Product1 Side Reaction Side_Product2 Dimerization/ Polymerization Main_Reaction->Side_Product2 Side Reaction Incomplete Unreacted Starting Material Main_Reaction->Incomplete Incomplete Reaction Conditions Harsh Conditions (High Temp / Long Time) Conditions->Side_Product1 Conditions->Side_Product2 Troubleshooting_Workflow Start Problem: Low Yield / Impure Product Check_SM Is starting material (SM) present in crude TLC/LCMS? Start->Check_SM Action_SM Increase reaction time and/or temperature. Ensure sufficient POCl₃ is used. Check_SM->Action_SM Yes Check_Byproducts Are unexpected peaks/ spots observed? Check_SM->Check_Byproducts No End Improved Synthesis Action_SM->End Action_Byproducts Reduce reaction temperature/ time to minimize over-chlorination and dimerization. Check_Byproducts->Action_Byproducts Yes Check_Purification Optimize purification. Consider column chromatography or different recrystallization solvents. Check_Byproducts->Check_Purification No Action_Byproducts->End Check_Purification->End

References

Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-phenylpyridazine. This resource aims to address common experimental challenges and offer practical solutions to optimize this crucial reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of this compound is showing low to no yield. What are the most common initial checks?

A1: Low or no yield in the Suzuki coupling of an electron-deficient heteroaryl chloride like this compound often points to several critical factors. Start by verifying the following:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel and solvents have been thoroughly deoxygenated, typically by several cycles of vacuum and backfilling with an inert gas like argon or nitrogen.[1][2]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate. More electron-rich and sterically hindered ligands are generally required to facilitate the oxidative addition of the C-Cl bond to the palladium center.[2]

  • Base Selection: The choice of base is crucial for the transmetalation step. Ensure the base is strong enough, soluble in the reaction medium, and freshly sourced. For chloropyridazines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1]

  • Reaction Temperature: Aryl chlorides are less reactive than their bromide or iodide counterparts and typically require higher temperatures (80-120 °C) for the oxidative addition to proceed at a reasonable rate.[1]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[1] To mitigate this:

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated before adding the palladium catalyst.

  • Use a Pd(0) Source: Employing a Pd(0) precatalyst can minimize the initial concentration of Pd(II).

  • Control Catalyst Loading: In some cases, reducing the catalyst loading can decrease the rate of homocoupling.[1]

Q3: Protodeboronation of my boronic acid seems to be a competing reaction. What can I do to prevent this?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often facilitated by the presence of water or other protic species, especially under basic conditions. To address this:

  • Use Anhydrous Conditions: While some Suzuki reactions tolerate water, for sensitive substrates, using anhydrous solvents and reagents can be beneficial.

  • Switch to Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than their corresponding boronic acids.[2]

  • Optimize the Base: The choice of base can influence the rate of protodeboronation. Screening different bases may be necessary.

Q4: What is the best catalyst and ligand combination to start with for optimizing the coupling of this compound?

A4: For electron-deficient heteroaryl chlorides, highly active catalyst systems are required. Excellent starting points include palladium precatalysts combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2] Good initial choices would be:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligands:

    • Buchwald Ligands: SPhos or XPhos are known to be highly effective for coupling aryl chlorides.[2]

    • NHC Ligands: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) in combination with a suitable palladium source has also shown high activity.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
No or Low Product Formation Inactive catalyst system.Switch to a more active catalyst/ligand combination suitable for heteroaryl chlorides (e.g., Pd₂(dba)₃/SPhos, Pd(OAc)₂/XPhos, or an NHC-ligated palladium catalyst).[2]
Insufficient reaction temperature.Increase the reaction temperature to 80-120 °C. Consider using a higher-boiling solvent like dioxane or toluene.
Ineffective base.Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1]
Poor quality of reagents or solvents.Use fresh, high-purity reagents. Ensure solvents are anhydrous and properly degassed.
Formation of Dehalogenated Starting Material Presence of a hydrogen source and a reducing environment.Ensure the reaction is run under a strictly inert atmosphere. Minimize any potential sources of hydrogen.
Complex Mixture of Byproducts Reaction temperature is too high, leading to decomposition.Lower the reaction temperature and increase the reaction time.
Incorrect stoichiometry.Carefully control the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents).
Incomplete Conversion Insufficient reaction time.Monitor the reaction by TLC or LC-MS and allow it to run until the starting material is consumed.
Catalyst deactivation.The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, leading to catalyst deactivation. Using bulky ligands can help prevent this.[2]

Data Presentation: Catalyst and Ligand Screening

The following tables summarize the performance of various catalyst and ligand systems for the Suzuki coupling of chloropyridazine derivatives, providing a baseline for optimization.

Table 1: Comparison of Ligands for the Suzuki Coupling of 3-Chloropyridine with 4-Tolylboronic Acid

Palladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄Dioxane/H₂O100<5
Pd(OAc)₂ (2)PCy₃ (4)K₃PO₄Dioxane/H₂O10020
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10085
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O10092
Pd₂(dba)₃ (1)t-Bu₃P (2)K₃PO₄Dioxane8078

Data compiled from analogous reactions in the literature.

Table 2: Recommended Catalyst Systems for Electron-Deficient Heteroaryl Chlorides

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃ or Pd(OAc)₂SPhos / XPhos1-4% Pd, 2-8% LigandExcellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[2]
Pd(PEPPSI)-IPr(NHC Ligand)1-3%Highly active for challenging couplings of dichloropyridines.[2]
Pd(PPh₃)₄(None)2-5%A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.[1]

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound, based on established methods for similar substrates.[1][3] Optimization for specific boronic acids may be required.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants & Products A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)-Ar'L2 D->E F Reductive Elimination E->F Ar-Ar' F->A Product Coupled Product (Ar-Ar') F->Product ArX This compound (Ar-X) ArX->B ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield in Suzuki Coupling check_catalyst Is the catalyst system active enough for a heteroaryl chloride? start->check_catalyst check_temp Is the reaction temperature sufficient? check_catalyst->check_temp Yes solution_catalyst Switch to a more active system: - Pd source with SPhos/XPhos - NHC-ligated Pd catalyst check_catalyst->solution_catalyst No check_base Is the base effective? check_temp->check_base Yes solution_temp Increase temperature to 80-120 °C. check_temp->solution_temp No check_inert Is the system properly degassed? check_base->check_inert Yes solution_base Screen stronger bases: K3PO4, Cs2CO3 check_base->solution_base No solution_inert Thoroughly degas all solvents and the reaction mixture. check_inert->solution_inert No end_node Re-run optimized reaction check_inert->end_node Yes solution_catalyst->check_temp solution_temp->check_base solution_base->check_inert solution_inert->end_node

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Troubleshooting low yields in nucleophilic substitution of 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 3-chloro-6-phenylpyridazine.

Troubleshooting Guide for Low Yields

Low yields in the nucleophilic substitution of this compound can be a common issue. This guide provides a structured approach to identifying and resolving potential problems in your experimental setup.

Issue: Low or No Product Formation

Potential CauseSuggested Solutions
Incomplete Reaction Optimize Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initially planned duration, extend the reaction time. A moderate increase in temperature, if the reactants and products are stable, can also enhance the reaction rate.
Low Reactivity of Nucleophile Select a Stronger Nucleophile: The nucleophilicity of the substituting agent is a key factor. If possible, consider using a more reactive nucleophile. For amine substitutions, secondary amines are often more nucleophilic than primary amines. Increase Nucleophile Equivalents: Employing a molar excess of the nucleophile (typically 2-3 equivalents) can drive the reaction to completion.
Poor Solubility of Reactants Solvent Screening: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider screening alternative solvents such as DMF, DMSO, NMP, or dioxane.
Presence of Impurities Purify Starting Materials: Impurities in the this compound or the nucleophile can interfere with the reaction. Ensure the purity of your starting materials through techniques like recrystallization or column chromatography. Use Anhydrous and Degassed Solvents: Moisture and oxygen can lead to side reactions and degradation of reagents. Using dry, degassed solvents, especially for sensitive reactions, is recommended.
Deactivation by Acidic Byproduct Add a Base: The reaction generates HCl as a byproduct, which can protonate the nucleophile, rendering it inactive. Incorporate a non-nucleophilic base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to neutralize the acid.
Ineffective Heating Ensure Uniform Heating: Use an oil bath or a heating mantle to ensure even and consistent heating of the reaction mixture.

Issue: Formation of Multiple Products/Byproducts

Potential CauseSuggested Solutions
Formation of Disubstituted Byproduct Control Stoichiometry: When using nucleophiles with multiple reactive sites (e.g., piperazine), a common side product is the disubstituted pyridazine. To minimize this, use a significant excess of the nucleophile.[1]
Side Reactions with the Solvent Choose an Inert Solvent: Some solvents can react with the starting material or intermediates under the reaction conditions. Ensure the chosen solvent is inert.
Product Degradation Modify Workup Procedure: The desired product may be unstable under the workup conditions. Avoid harsh acidic or basic conditions if the product is sensitive. Perform extractions and purification at lower temperatures if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on this compound so slow?

A1: The rate of nucleophilic aromatic substitution (SNAr) is influenced by several factors. The pyridazine ring is electron-deficient, which activates the chlorine at the 3-position for substitution.[2][3] However, the reaction rate can still be slow due to:

  • A weak nucleophile: The reaction rate is directly proportional to the strength of the nucleophile.

  • Suboptimal reaction temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[2]

  • Inadequate solvent: The solvent plays a crucial role in solvating the reactants and stabilizing the intermediate. Polar aprotic solvents like DMF or DMSO are often effective.

Q2: I am trying to perform an amination with a primary amine and getting low yields. What can I do?

A2: Direct amination with some primary amines can be challenging.[4] Consider the following:

  • Use of a catalyst: For some amine substitutions, a copper catalyst (e.g., powdered copper) can improve the yield.[2]

  • Alternative two-step synthesis: A common strategy is to first react the this compound with hydrazine hydrate to form the 3-hydrazino derivative. This intermediate can then be converted to the 3-amino product via hydrogenation with a catalyst like Raney Nickel.[1][4]

  • Palladium-catalyzed cross-coupling: For the synthesis of amino-pyridazines, modern methods like the Buchwald-Hartwig amination can be more efficient and provide higher yields under milder conditions compared to traditional SNAr.

Q3: What is the role of the phenyl group at the 6-position?

A3: The phenyl group at the 6-position is an electron-withdrawing group which further contributes to the electron-deficient nature of the pyridazine ring. This electronic effect helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution reaction.

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Yes, microwave-assisted synthesis can significantly reduce reaction times for nucleophilic substitutions on pyridazine systems and potentially improve yields by minimizing the formation of side products.[5]

Q5: How do I remove the HCl generated during the reaction?

A5: The generated HCl should be neutralized to prevent the protonation and deactivation of the nucleophile. This is typically achieved by adding a stoichiometric amount or a slight excess of a base to the reaction mixture. Common choices include organic bases like triethylamine or inorganic bases like potassium carbonate.[1]

Data Presentation

The following table summarizes reaction conditions and yields for the nucleophilic substitution on a closely related substrate, 3-chloro-4-methyl-6-phenylpyridazine, which can serve as a starting point for optimization.

NucleophileSolventBaseCatalystTemperature (°C)Time (h)Yield (%)
N-(2-hydroxyethyl)ethylenediaminen-Butanol-Powdered CopperReflux48Not specified
Hydrazine HydrateHydrazine Hydrate--Reflux1.5Not specified

Note: The data presented is for 3-chloro-4-methyl-6-phenylpyridazine and should be used as a guideline. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Amination

This protocol describes a general method for the nucleophilic substitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (2-3 equivalents)

  • Triethylamine (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Methodology:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add the desired amine (2-3 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 3-Hydrazino-6-phenylpyridazine

This protocol details the reaction with hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (excess)

  • Ethanol

  • Standard laboratory glassware

  • Reflux apparatus

Methodology:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 10 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3-hydrazino-6-phenylpyridazine.

Visualizations

Troubleshooting_Low_Yields Troubleshooting Workflow for Low Yields start Low or No Product Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Increase Time / Temperature incomplete->optimize_conditions Yes check_reagents Check Purity of Starting Materials incomplete->check_reagents No success Improved Yield optimize_conditions->success impure_reagents Impure Reagents check_reagents->impure_reagents purify_reagents Purify Starting Materials impure_reagents->purify_reagents Yes check_nucleophile Evaluate Nucleophile impure_reagents->check_nucleophile No purify_reagents->success weak_nucleophile Weak Nucleophile check_nucleophile->weak_nucleophile increase_nucleophile Increase Equivalents / Use Stronger Nucleophile weak_nucleophile->increase_nucleophile Yes check_base Is a Base Present? weak_nucleophile->check_base No increase_nucleophile->success no_base No Base check_base->no_base add_base Add a Non-Nucleophilic Base no_base->add_base Yes no_base->success No add_base->success

Caption: A logical workflow for troubleshooting low yields.

Factors_Affecting_SNAr Key Factors Influencing SNAr Yield yield Reaction Yield substrate Substrate (this compound) yield->substrate nucleophile Nucleophile yield->nucleophile solvent Solvent yield->solvent temperature Temperature yield->temperature base Base yield->base substrate_details Purity Electron-deficient Ring substrate->substrate_details nucleophile_details Strength Concentration Steric Hindrance nucleophile->nucleophile_details solvent_details Polarity (Polar Aprotic) Solubility of Reactants solvent->solvent_details temperature_details Reaction Rate vs. Degradation temperature->temperature_details base_details Neutralizes HCl Non-nucleophilic base->base_details

Caption: Factors influencing the yield of the substitution reaction.

SNAr_Mechanism SNAr Mechanism on this compound reactant This compound N-N=C(Cl)-CH=CH-C(Ph)= intermediate Meisenheimer Complex (Resonance Stabilized) N-N=C(Cl)(Nu)-[CH=CH-C(Ph)]- reactant->intermediate Nucleophilic Attack (Slow) nucleophile Nu- leaving_group Cl- product Substituted Product N-N=C(Nu)-CH=CH-C(Ph)= intermediate->product Elimination of Cl- (Fast)

Caption: The addition-elimination mechanism of the SNAr reaction.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Homocoupling Side Products

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding the formation of homocoupling byproducts in Suzuki-Miyaura reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki reaction?

A1: Homocoupling is a common side reaction where two molecules of the organoboron reagent (e.g., boronic acid or its ester) couple to form a symmetrical biaryl compound.[1][2] This undesired process consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the byproduct and the target molecule.[2][3]

Q2: What are the primary causes of boronic acid homocoupling?

A2: Homocoupling is primarily caused by two interconnected mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species.[2][4] These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[4][5] Therefore, rigorous exclusion of oxygen is one of the most critical steps to suppress this pathway.[4][5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product.[2][4] This is particularly problematic at the beginning of the reaction before the Pd(II) is fully reduced to the catalytically active Pd(0) state.[4]

Q3: How does the choice of palladium source affect homocoupling?

A3: The palladium source is critical. Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the in-situ reduction step that can initiate homocoupling.[1][2][6] If you use a Pd(II) source, the presence of residual Pd(II) can promote homocoupling.[6] To mitigate this, you can add a mild reducing agent, such as potassium formate, to facilitate the complete and rapid reduction of Pd(II) to Pd(0).[5][6][7]

Q4: What is the role of ligands in preventing homocoupling?

A4: Ligands play a crucial role by stabilizing the palladium catalyst and modulating its reactivity.[8] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often recommended because they can accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired catalytic cycle.[2] A faster reductive elimination step decreases the lifetime of reaction intermediates that might otherwise participate in side reactions, including those leading to homocoupling.[2]

Q5: How does the choice of base influence the formation of homocoupling byproducts?

A5: The base is essential for activating the boronic acid for the transmetalation step, but an inappropriate choice can promote side reactions.[2][9] Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH), as strong bases can sometimes accelerate homocoupling or cause degradation of starting materials.[4]

Q6: Can solvents and temperature be optimized to reduce homocoupling?

A6: Yes. Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used and effective.[4] While water is often added to dissolve the base, excessive amounts can sometimes promote homocoupling and protodeboronation.[4] Running the reaction at the lowest effective temperature can also help suppress side reactions, as higher temperatures can accelerate the rate of homocoupling more than the desired cross-coupling.[4][10][11]

Q7: Are boronic esters more stable than boronic acids against homocoupling?

A7: Yes, using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can suppress side reactions.[6] These esters provide a slow, controlled release of the active boronic acid into the reaction, keeping its instantaneous concentration low and thus disfavoring the bimolecular homocoupling reaction.[6][12] They are also generally more resistant to other decomposition pathways like protodeboronation.[13]

Troubleshooting Guide

This section provides actionable solutions to common problems encountered during Suzuki-Miyaura coupling reactions.

Problem ObservedPotential Cause(s)Recommended Action(s) & Expected Outcome
Significant Homocoupling Product 1. Presence of Dissolved Oxygen Action: Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.[1][4] Outcome: Reduces oxidation of the Pd(0) catalyst to the problematic Pd(II) species.[1]
2. Use of a Pd(II) Precatalyst Action: Consider switching to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[1][6] If using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equiv.) before adding the catalyst.[5][6][7] Outcome: Minimizes the concentration of Pd(II) available to participate in homocoupling.[1][5]
3. Inappropriate Ligand Choice Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands).[2] Outcome: Accelerates the desired catalytic cycle, particularly reductive elimination, outcompeting the homocoupling pathway.[2]
4. Suboptimal Base/Solvent Action: Screen weaker inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4] Optimize the solvent system, often an aprotic solvent with a minimal, carefully controlled amount of degassed water.[4] Outcome: Creates conditions less favorable for homocoupling and other side reactions.
5. High Boronic Acid Instability/Concentration Action: Add the boronic acid solution slowly to the reaction mixture to keep its instantaneous concentration low.[4] Alternatively, use a more stable boronic ester derivative (e.g., pinacol or MIDA ester).[6] Outcome: Disfavors the bimolecular homocoupling reaction and minimizes decomposition.
Low Yield of Desired Product 1. Protodeboronation Action: Use a more stable boronic ester. Minimize water content and consider using anhydrous conditions if feasible.[14][15] Outcome: Prevents the loss of the organoboron reagent to hydrolysis.
2. Catalyst Deactivation Action: Ensure high purity of all reagents and solvents. Optimize reaction temperature; excessive heat can cause catalyst decomposition into palladium black.[10][16] Outcome: Maintains an active and efficient catalytic cycle throughout the reaction.

Data Presentation

Table 1: Effect of Deoxygenation Method and Additives on Homocoupling

Adapted from studies on Suzuki-Miyaura reactions, this table illustrates strategies to minimize homocoupling by controlling Pd(II) concentration.

EntryDeoxygenation MethodAdditive (1-2 equiv.)Relative Homocoupling Level
1None (Reaction in Air)NoneHigh[17]
2N₂ Purge (15 min)NoneModerate
3N₂ Subsurface Sparge (30 min)NoneLow[5][7]
4N₂ Subsurface Sparge (30 min)Potassium FormateVery Low / Suppressed[5][7]
Table 2: General Guide to Base Selection

The choice of base can significantly influence reaction outcomes. Weaker inorganic bases are often a good starting point to minimize side reactions.

BaseTypical StrengthCommon SolventsNotes on Homocoupling
K₃PO₄Moderate/StrongDioxane/H₂O, Toluene/H₂OOften effective and can suppress homocoupling compared to stronger bases.[2][4]
K₂CO₃ModerateDioxane/H₂O, DMF/H₂OA common and effective choice; generally less likely to promote homocoupling.[2][4]
Cs₂CO₃StrongDioxane, Toluene, THFVery effective for difficult couplings, but its high basicity may sometimes increase side reactions.
NaOHVery StrongAqueous mixturesCan be effective but has a higher tendency to promote homocoupling and other side reactions.[4]

Experimental Protocols

Protocol 1: Rigorous Degassing and Reaction Setup under Inert Atmosphere

This protocol is essential for minimizing oxygen-mediated homocoupling.

  • Glassware Preparation: Dry a Schlenk flask or a three-neck round-bottom flask equipped with a condenser and a magnetic stir bar in an oven and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the aryl halide, boronic acid (or ester), base, and ligand to the flask.

  • Inerting the System: Seal the flask, then evacuate the atmosphere inside using a vacuum pump and backfill with the inert gas. Repeat this "evacuate-and-fill" cycle at least three times to ensure the complete removal of atmospheric oxygen.[2]

  • Solvent Preparation (Degassing): Degas the reaction solvent(s) by bubbling an inert gas (sparging) through the liquid for 20-30 minutes prior to use.[1] For particularly sensitive reactions, use the "freeze-pump-thaw" method.

  • Solvent Addition: Add the degassed solvent(s) to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.

  • Catalyst Addition: With the reaction mixture under a positive pressure of inert gas, quickly add the palladium catalyst.

  • Reaction Execution: Heat the mixture to the desired temperature with vigorous stirring. Maintain a positive pressure of the inert gas throughout the reaction, often by using a balloon or a bubbler.

  • Workup: After completion (monitored by TLC or LC-MS), cool the reaction to room temperature, then proceed with a standard aqueous workup.[2]

Visualizations

Catalytic Cycles and Troubleshooting Workflow

Suzuki_Homocoupling_Mechanisms Figure 1. Competing Pathways: Suzuki Coupling vs. Homocoupling cluster_Suzuki Desired Suzuki Cycle cluster_Homocoupling Undesired Homocoupling Cycle Pd0 Pd(0)Ln OA Ar-Pd(II)-X Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-Ar' OA->TM Transmetalation (Ar'-B(OH)₂) TM->Pd0 Reductive Elimination Product Ar-Ar' (Desired Product) TM->Product Pd0_H Pd(0)Ln PdII_H Pd(II)Ln Pd0_H->PdII_H Oxidation (O₂) Homo_TM1 Ar'-Pd(II)-B(OH)₂ PdII_H->Homo_TM1 Reaction with Ar'-B(OH)₂ Homo_TM2 Ar'-Pd(II)-Ar' Homo_TM1->Homo_TM2 2nd Reaction with Ar'-B(OH)₂ Homo_TM2->Pd0_H Reductive Elimination Byproduct Ar'-Ar' (Homocoupling) Homo_TM2->Byproduct

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Homocoupling start Homocoupling Observed degas Is the reaction rigorously degassed? start->degas pd_source Are you using a Pd(II) precatalyst? degas->pd_source Yes action_degas Improve degassing protocol (sparge, F-P-T cycles) degas->action_degas No ligand Is the ligand optimal? (e.g., bulky, e⁻-rich) pd_source->ligand No action_pd Switch to Pd(0) source OR add reducing agent (e.g., potassium formate) pd_source->action_pd Yes conditions Have you optimized base, solvent, & temp? ligand->conditions Yes action_ligand Screen bulky, electron-rich ligands (e.g., SPhos) ligand->action_ligand No boron Is the boronic acid prone to decomposition? conditions->boron Yes action_conditions Screen weaker bases (K₃PO₄) & lowest effective temp. conditions->action_conditions No action_boron Use stable boronic ester (Bpin, MIDA) OR slow addition boron->action_boron Yes end Homocoupling Minimized boron->end No action_degas->degas action_pd->ligand action_ligand->conditions action_conditions->boron action_boron->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Choice of base and solvent for efficient cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions by making informed choices about the base and solvent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling is giving a low yield. What are the first things I should check regarding the base and solvent?

Low yields in Suzuki-Miyaura coupling are a common issue that can often be traced back to the choice of base or solvent.[1][2] Here’s a checklist to begin your troubleshooting:

  • Base Strength and Solubility : The base is crucial for activating the boronic acid to facilitate transmetalation.[3][4] If the base is too weak, this activation will be inefficient. If it's insoluble in the reaction medium, its effectiveness will be severely limited. For instance, strong inorganic bases like potassium phosphate (K₃PO₄) and carbonates (e.g., K₂CO₃, Cs₂CO₃) are often effective.[1][3] Cesium carbonate is particularly useful in challenging couplings due to its higher solubility in organic solvents.[3]

  • Solvent Polarity and Coordinating Ability : The solvent influences catalyst stability, reaction rate, and even selectivity.[5] Ethereal solvents like 1,4-dioxane and THF are common, often used with water as a co-solvent.[4] This biphasic system can help dissolve the inorganic base while keeping the organic components in the organic phase.[6] However, the choice is not always straightforward; some polar aprotic solvents (e.g., DMF, acetonitrile) can alter the catalyst's nature and change reaction selectivity.[5]

  • Presence of Water : While anhydrous conditions are sometimes necessary, a small amount of water can be beneficial or even essential in Suzuki couplings.[7][8][9] Water can increase the solubility of inorganic bases and facilitate the formation of the active catalytic species.[8] However, excessive water can lead to catalyst decomposition (e.g., formation of NiO/Ni(OH)₂ in nickel-catalyzed systems) or unwanted side reactions like protodeboronation.[1][8] An optimal water content is often between 5-15 equivalents.[7]

  • Degassing : Ensure your solvent and reaction mixture are thoroughly degassed. Oxygen can lead to the homocoupling of boronic acids and deactivate the palladium catalyst.[1]

Q2: How do I rationally select a base for my cross-coupling reaction? Are there general guidelines?

While there's no universal base that works for all cross-coupling reactions, you can follow a systematic approach. The base's primary role is often to facilitate the transmetalation step (in Suzuki) or the deprotonation of a nucleophile (in Buchwald-Hartwig or Sonogashira).

General Guidelines for Base Selection:

  • Substrate Compatibility : The most critical factor is the stability of your starting materials and product to the base. If your substrates contain base-sensitive functional groups (like esters), a strong base such as NaOtBu could cause decomposition.[10][11] In such cases, milder bases like K₂CO₃ or KF are preferred.[10]

  • Reaction Type : Different named reactions have preferred bases.

    • Suzuki-Miyaura : Inorganic bases are common. K₃PO₄ is effective for challenging couplings, especially with less reactive aryl chlorides.[1] Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) are widely used and versatile.[3]

    • Buchwald-Hartwig Amination : Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common choice.[12] For base-sensitive substrates, a combination of an organic base (like DBU) with an inorganic salt can be a good solution.[12]

    • Heck and Sonogashira : Organic amine bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are frequently used. They act as both a base and sometimes a ligand for the catalyst.[13][14]

  • Solubility : The base must have some solubility in the reaction medium to be effective. The rate of many cross-coupling reactions can be limited by the low concentration of dissolved base.[8] This is why a co-solvent like water is often added when using inorganic bases in organic solvents.

Q3: My reaction is sluggish or stalls completely. Could the solvent be the culprit?

Absolutely. The solvent plays a multifaceted role, influencing everything from reagent solubility to catalyst activity and stability.[7][15]

  • Solubility Issues : If your starting materials, base, or catalyst are not adequately dissolved, the reaction will be slow or may not proceed at all. This can sometimes be addressed by switching to a different solvent or increasing the reaction temperature.

  • Catalyst Inhibition : Some solvents can act as ligands, coordinating to the palladium center and inhibiting catalytic activity. Chlorinated solvents, acetonitrile, and pyridine have been reported to inhibit Buchwald-Hartwig reactions for this reason and should generally be avoided.[12]

  • Solvent Polarity : The polarity of the solvent can dramatically affect reaction rates. For example, polar aprotic solvents like DMF are often used in Heck reactions because they can stabilize polar intermediates in the catalytic cycle.[7] However, solvent effects can be complex and do not always trend with simple properties like dielectric constant.[5]

  • "Green" Solvents : There is a growing trend to replace common but potentially hazardous solvents like dioxane and toluene.[16] Greener ether alternatives such as 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) have shown excellent performance, often comparable or superior to traditional solvents, with added safety and environmental benefits.[17] For Buchwald-Hartwig amination, 2-MeTHF and MTBE have been identified as preferred green alternatives.[18][19]

Data & Protocols

Table 1: Comparison of Bases in Suzuki-Miyaura Coupling

This table summarizes the performance of various bases in the coupling of 4-bromotoluene with phenylboronic acid. Conditions are standardized to illustrate the effect of the base.

BaseSolvent SystemTemperature (°C)Time (h)Yield (%)
Na₂CO₃Toluene/H₂O (10:1)1001694
K₂CO₃Toluene/H₂O (10:1)1001692
K₃PO₄Toluene/H₂O (10:1)1001695
Cs₂CO₃Toluene/H₂O (10:1)1001696
NEt₃Toluene/H₂O (10:1)1001645
NaOHH₂O:EtOH (1:1)65196

Data compiled for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.[3][20]

Table 2: Comparison of Ether Solvents in Cross-Coupling Reactions

This table compares the efficacy of common ether solvents across different reaction types.

ReactionAryl HalideCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura 4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄THF8095
Suzuki-Miyaura 4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄2-MeTHF8096
Suzuki-Miyaura 4-BromotoluenePhenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane8093
Buchwald-Hartwig 4-BromotolueneAnilinePd₂(dba)₃ / BINAPNaOtBuTHF10088
Buchwald-Hartwig 4-BromotolueneAnilinePd₂(dba)₃ / BINAPNaOtBu2-MeTHF10092
Buchwald-Hartwig 4-BromotolueneAnilinePd₂(dba)₃ / BINAPNaOtBuDioxane10090

Data compiled from multiple sources for illustrative purposes.[17]

Detailed Experimental Protocol: Base Screening for Suzuki-Miyaura Coupling

This protocol provides a general procedure for screening different bases to optimize a Suzuki-Miyaura reaction.[3]

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base to be screened (e.g., Na₂CO₃, K₃PO₄, etc., 2.0 mmol)

  • Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).

  • Seal the vessel. Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[21]

  • Add the degassed solvent system (11 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously for the specified time (e.g., 12-16 hours).

  • Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visual Guides

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_sm Are Starting Materials Consumed? start->check_sm sm_unreacted Starting Material Unreacted check_sm->sm_unreacted No sm_reacted Complex Mixture / Byproducts check_sm->sm_reacted Yes action1 Increase Temperature Switch to More Active Catalyst Check Base Strength/Solubility sm_unreacted->action1 action2 Screen Different Bases (Milder/Stronger) Lower Reaction Temperature Check for Side Reactions (e.g., Homocoupling) sm_reacted->action2

Troubleshooting workflow for low reaction yields.

Base_Solvent_Selection start Select Base & Solvent q1 Substrate Contains Base-Sensitive Groups? start->q1 yes_sensitive Use Milder Base: K₂CO₃, K₃PO₄, KF q1->yes_sensitive Yes no_sensitive Consider Reaction Type q1->no_sensitive No suzuki Suzuki: K₃PO₄, Cs₂CO₃, Na₂CO₃ no_sensitive->suzuki Suzuki buchwald Buchwald-Hartwig: NaOtBu, LHMDS no_sensitive->buchwald Buchwald heck Heck / Sonogashira: NEt₃, DIPEA no_sensitive->heck Heck q2 Using Inorganic Base? suzuki->q2 buchwald->q2 heck->q2 yes_inorganic Use Polar/Protic Co-Solvent: Toluene/H₂O, Dioxane/H₂O, THF/H₂O q2->yes_inorganic Yes no_inorganic Use Anhydrous Aprotic Solvent: Toluene, THF, 2-MeTHF q2->no_inorganic No

Decision tree for selecting base and solvent.

References

Technical Support Center: Removal of Phosphorus Oxychloride from 3-Chloro-6-phenylpyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-6-phenylpyridazine. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges associated with the removal of excess phosphorus oxychloride (POCl₃), a critical and hazardous step in the synthesis process.

The synthesis of this compound typically involves the chlorination of 6-phenylpyridazin-3(2H)-one using an excess of phosphorus oxychloride.[1][2] While effective, this method necessitates a careful and controlled workup procedure to safely neutralize and remove the highly reactive excess POCl₃ and its acidic byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification stages following the chlorination reaction.

IssuePotential Cause(s)Recommended Solution(s)
Delayed & Uncontrolled Exotherm (Runaway Reaction) 1. Quenching at Low Temperatures (0-5°C): POCl₃ hydrolysis is sluggish at low temperatures, leading to an accumulation of unreacted reagent. The reaction can then accelerate uncontrollably as the mixture warms.[3][4] 2. Incomplete Hydrolysis: Metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can form and persist, leading to a delayed and sudden release of heat.[3]1. Maintain Controlled, Elevated Temperature: Quench the reaction mixture by adding it to a solution at a controlled temperature range of 35-40°C to ensure immediate, controlled hydrolysis.[3][5] 2. Use a "Reverse Quench": ALWAYS add the POCl₃-containing reaction mixture slowly to the quenching solution with vigorous stirring. NEVER add the quenching solution to the reaction mixture.[3][5] 3. Ensure Sufficient Aging: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis of all reactive phosphorus species.
Low Product Yield or Reversion to Starting Material 1. Product Instability in Base: The use of strong aqueous bases (e.g., NaOH) for neutralization can lead to the hydrolysis of the target chloro-pyridazine back to the pyridazinone starting material.[3][6] 2. Product Loss During Workup: The product may be lost due to incomplete extraction or difficulties during purification.[7]1. Use Milder Quenching/Neutralization Agents: Use a buffered solution, such as aqueous sodium acetate, to control the pH.[3][5] Saturated sodium bicarbonate (NaHCO₃) is also a common and safer alternative to strong bases.[6][8] 2. Optimize Extraction: Ensure complete extraction by performing multiple extractions with a suitable organic solvent. 3. Consider Pre-Quench Distillation: If possible, remove the bulk of excess POCl₃ by vacuum distillation before the aqueous workup. This significantly reduces the hazard and intensity of the quench.[6]
Formation of Thick Slurry or Insoluble Material 1. Precipitation of Product: The desired product may be insoluble in the aqueous quench mixture. 2. Formation of Inorganic Salts: Neutralization of phosphoric acid and HCl byproducts generates inorganic salts that may have limited solubility.[3]1. Add a Co-solvent: The addition of the extraction solvent (e.g., Dichloromethane, Ethyl Acetate) during or after the quench can help keep the product dissolved.[3] 2. Adjust pH: The solubility of the product may be pH-dependent. Carefully adjust the pH after the initial quench.[3] 3. Dilute the Quench Mixture: Adding more water may help dissolve the inorganic salts.[3]
Product Re-appears in TLC After Workup 1. Hydrolysis of Chloro Product: The desired this compound may be hydrolyzing back to the 6-phenylpyridazin-3(2H)-one starting material during the aqueous workup, especially under basic conditions.[6]1. Evaporate Excess POCl₃: Before workup, remove as much POCl₃ as possible under reduced pressure.[6] 2. Use a Weak Base: Quench the remaining residue carefully with a weak base like saturated aqueous NaHCO₃.[6][8] 3. Partition Between Solvent and Base: Dilute the reaction residue in an organic solvent like CH₂Cl₂ and then partition this solution with the aqueous base. This protects the product from prolonged exposure to the aqueous phase.[8]

Frequently Asked Questions (FAQs)

Q1: What is the safest way to quench excess phosphorus oxychloride? A1: The safest method is a "reverse quench." This involves the slow, dropwise addition of the reaction mixture containing excess POCl₃ into a vigorously stirred quenching solution.[3] This ensures that POCl₃ is always the limiting reagent in the quenching flask, allowing for better temperature control and preventing a runaway reaction. Quenching into a warm (35-40°C) aqueous sodium acetate solution is a highly recommended safe protocol.[5]

Q2: Why is quenching POCl₃ in ice-cold water (0-5°C) dangerous? A2: Although it seems counterintuitive, quenching at very low temperatures is hazardous. The hydrolysis of POCl₃ is slow at these temperatures, allowing the unreacted reagent to accumulate.[3][4] As the mixture inevitably warms during the quench or subsequent workup, the hydrolysis can accelerate suddenly and uncontrollably, leading to a violent exothermic event or "runaway reaction".[3][4]

Q3: What are the primary byproducts of POCl₃ hydrolysis? A3: POCl₃ reacts exothermically with water to produce phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[9] The generation of HCl gas is a major reason why this procedure must be performed in a well-ventilated fume hood.[10]

Q4: What Personal Protective Equipment (PPE) is essential when handling POCl₃? A4: Always work in a well-ventilated chemical fume hood.[3] Essential PPE includes chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a full-face shield, and a lab coat.[11] Ensure that an emergency safety shower and eyewash station are immediately accessible.[11]

Q5: How can I confirm that all phosphorus-containing impurities have been removed? A5: While standard techniques like TLC and ¹H NMR are excellent for assessing the purity of the organic product, they may not detect inorganic phosphorus impurities. For rigorous confirmation of removal, ³¹P NMR spectroscopy can be used to detect the presence of POCl₃, phosphorodichloridic acid, or phosphoric acid.[12][13] In situ Raman spectroscopy is another advanced method to monitor the quench process and ensure its completion.[12][14]

Experimental Protocols

Protocol 1: Synthesis of this compound (General)
  • Precursor Synthesis: 6-phenylpyridazin-3(2H)-one can be synthesized by refluxing 3-benzoylpropionic acid with hydrazine hydrate in a solvent like ethanol.[15]

  • Chlorination: A mixture of 6-phenylpyridazin-3(2H)-one (1 eq.) in excess phosphorus oxychloride (e.g., 5-10 eq.) is heated under reflux for 2-4 hours.[1] The reaction progress should be monitored by TLC until the starting material is consumed.

Protocol 2: Removal of Excess POCl₃ by Distillation (Optional but Recommended)
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Assemble a distillation apparatus suitable for vacuum.

  • Carefully remove the excess POCl₃ under reduced pressure (vacuum distillation). This step significantly reduces the amount of reagent that needs to be quenched, making the subsequent workup safer and more manageable.[6]

Protocol 3: Safe Quenching of Residual POCl₃ (Reverse Quench)
  • In a separate large flask equipped with a mechanical stirrer and a thermometer, prepare the quenching solution (e.g., a slurry of crushed ice and saturated aqueous NaHCO₃ or a 35-40°C solution of aqueous sodium acetate).[3][5]

  • Slowly and dropwise, add the cooled reaction residue from Protocol 1 or 2 to the vigorously stirred quenching solution.

  • Carefully monitor the temperature of the quenching mixture, maintaining it below 20°C for an ice/bicarbonate quench or at 35-40°C for a sodium acetate quench.[3] Control the addition rate to manage the exotherm and any gas evolution.

  • After the addition is complete, allow the mixture to stir for at least 30-60 minutes to ensure complete hydrolysis.[3]

Protocol 4: Product Workup and Purification
  • Transfer the quenched mixture to a separatory funnel.

  • Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[16]

  • Combine the organic layers. Wash sequentially with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]

  • Purify the crude this compound by either recrystallization (e.g., from an isopropanol/ether mixture) or flash column chromatography on silica gel.[17][18]

Visualizations

G cluster_synthesis Synthesis cluster_removal POCl₃ Removal cluster_workup Workup & Purification start 6-phenylpyridazin-3(2H)-one + Excess POCl₃ react Heat under Reflux (2-4 hours) start->react distill Optional (Recommended): Vacuum Distillation of Excess POCl₃ react->distill quench Safe Quench: Slowly add mixture to quenching solution distill->quench extract Solvent Extraction (e.g., CH₂Cl₂) quench->extract wash Wash & Dry Organic Layer extract->wash purify Purification: Recrystallization or Chromatography wash->purify final Pure this compound purify->final

Caption: General experimental workflow for the synthesis and purification of this compound.

G cluster_wrong Incorrect Method (High Risk) cluster_correct Correct Method (Safe) start Reaction Mixture (Product + Excess POCl₃) decision How to Quench? start->decision add_water Add Water/Base to Reaction Mixture decision->add_water Incorrect reverse_quench Slowly add Reaction Mixture to Quenching Solution (Vigorous Stirring) decision->reverse_quench Correct ('Reverse Quench') runaway Runaway Exotherm! Loss of Control add_water->runaway temp_control Maintain Temperature (e.g., 35-40°C) reverse_quench->temp_control complete Controlled Hydrolysis & Safe Workup temp_control->complete

Caption: Logical flow diagram illustrating the safe "reverse quench" method for phosphorus oxychloride.

References

Technical Support Center: Characterization of Impurities in 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in 3-Chloro-6-phenylpyridazine samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities in this compound can originate from various stages of the synthetic process and storage. Key sources include:

  • Starting Materials: Unreacted starting materials and any impurities already present in them. A common precursor is 6-phenylpyridazin-3(2H)-one, which itself may contain impurities.[1]

  • Intermediates: Residual amounts of intermediates from the synthetic route.

  • By-products: Unwanted products formed from side reactions during the synthesis. For instance, in the chlorination of the pyridazinone precursor, incomplete or over-chlorination can lead to by-products.

  • Reagents and Solvents: Residual reagents, catalysts (like phosphorus oxychloride), and solvents used in the manufacturing and purification processes.[2]

  • Degradation Products: Impurities that form due to the degradation of the final product during storage or handling, which can be influenced by factors like light, heat, and humidity.[2][3][4]

Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive impurity profile.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in reverse-phase mode with UV detection, is the most common technique for separating, identifying, and quantifying non-volatile organic impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. High-resolution mass spectrometry (HRMS) can further aid in determining the elemental composition of these impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the definitive structural elucidation of isolated impurities.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help in identifying the functional groups present in the impurities.

Q3: What are the typical regulatory thresholds for reporting, identifying, and qualifying impurities in Active Pharmaceutical Ingredients (APIs)?

The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances. According to ICH Q3A(R2), for a maximum daily dose of ≤ 2g/day, the thresholds are:

Threshold TypePercentage
Reporting Threshold0.05%
Identification Threshold0.10%
Qualification Threshold0.15%

Any impurity observed at a level higher than 0.1% should be characterized.

Potential Impurity Profile

The following table summarizes potential impurities that could be encountered during the synthesis of this compound. The quantitative data presented is hypothetical and serves as an illustrative example based on common synthetic routes for pyridazines.

Potential ImpurityPotential SourceTypical Reporting Threshold (%)Hypothetical Observed Range (%)
6-Phenylpyridazin-3(2H)-oneIncomplete Reaction≥ 0.050.05 - 0.25
Isomeric ImpuritySide Reaction≥ 0.050.08 - 0.20
Over-chlorinated By-productSide Reaction≥ 0.05< 0.10
Hydrolytic DegradantDegradation≥ 0.05< 0.15
Oxidative DegradantDegradation≥ 0.05< 0.10

Troubleshooting Guides

HPLC Analysis

Q4: My chromatogram shows significant peak tailing for the main component and impurities. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors:

  • Secondary Interactions: Silanol groups on the silica-based column can interact with basic analytes.

    • Solution: Try lowering the pH of the mobile phase to suppress the ionization of silanol groups. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.[2]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume.[2]

  • Column Contamination or Degradation: The column may be contaminated, or the stationary phase may have degraded.

    • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]

Q5: I am observing peak fronting in my chromatogram. What is the likely cause?

Peak fronting is often a result of:

  • High Sample Concentration: Injecting a sample that is too concentrated.

    • Solution: Dilute the sample.

  • Sample Solvent Incompatibility: The sample solvent being significantly stronger than the mobile phase.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Q6: I am seeing extraneous peaks in my chromatogram that are not related to my sample. What could be the source?

These ghost peaks can arise from:

  • Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent run.

    • Solution: Increase the wash time between injections and use a strong wash solvent.[2]

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from the HPLC system components can accumulate on the column and elute as peaks.

    • Solution: Use freshly prepared, high-purity mobile phase and ensure the system is clean.[2]

Sample Preparation

Q7: I am having trouble dissolving my this compound sample for analysis. What solvents should I try?

This compound is generally soluble in common organic solvents. For HPLC analysis, it is recommended to dissolve the sample in the mobile phase or a solvent like methanol or acetonitrile. Sonication can aid in dissolution.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This protocol outlines a general starting point for developing an impurity profile method for this compound. This method is based on a protocol for the closely related 3-Chloro-4-methyl-6-phenylpyridazine and may require optimization.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 10% B

    • 5-30 min: 10% to 90% B

    • 30-35 min: 90% B

    • 35-36 min: 90% to 10% B

    • 36-45 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main component).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: General GC-MS Method for Residual Solvent Analysis

This protocol is for the identification of potential residual solvents. This method is a general protocol and may require optimization for specific solvents.[2]

  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program (Example):

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 280 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 6-phenylpyridazin-3(2H)-one) reaction Chlorination Reaction (e.g., with POCl3) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purify Purification (Crystallization/Chromatography) workup->purify hplc HPLC-UV/MS (Organic Impurities) purify->hplc gcms GC-MS (Residual Solvents) nmr NMR (Structure Elucidation)

Caption: General experimental workflow for the synthesis and impurity analysis of this compound.

troubleshooting_logic start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape extra_peaks Extraneous Peaks? start->extra_peaks tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No carryover Carryover extra_peaks->carryover Yes contamination Contamination extra_peaks->contamination No solution_tailing Adjust pH Reduce Concentration Wash/Replace Column tailing->solution_tailing solution_fronting Dilute Sample Change Sample Solvent fronting->solution_fronting solution_carryover Increase Wash Time Use Stronger Wash carryover->solution_carryover solution_contamination Use Fresh Mobile Phase Clean System contamination->solution_contamination

Caption: Troubleshooting logic for common HPLC issues encountered during impurity analysis.

References

Technical Support Center: Regioselectivity in Reactions of 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving the regioselectivity of chemical reactions involving 3-Chloro-6-phenylpyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive site on this compound is the carbon atom bonded to the chlorine atom (the C-3 position). The pyridazine ring is electron-deficient, which activates the C-Cl bond towards two main types of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond readily undergoes oxidative addition to a Pd(0) complex, initiating catalytic cycles like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

  • Nucleophilic Aromatic Substitution (SNAAr): The electron-deficient nature of the ring makes the C-3 position susceptible to attack by strong nucleophiles, leading to the displacement of the chloride.[1][2]

Q2: What are the key factors that control regioselectivity in reactions with substituted pyridazines?

A2: For pyridazine derivatives, several factors are critical in directing the regiochemical outcome of a reaction:

  • Electronic Effects: The inherent polarity of the pyridazine ring makes positions adjacent to the nitrogen atoms (α-positions like C-3 and C-6) more electron-deficient and generally more reactive towards nucleophilic attack or oxidative addition.[3]

  • Steric Hindrance: Bulky substituents on the pyridazine ring or the incoming reagent can hinder reaction at a nearby position, favoring reaction at a more accessible site.

  • Ligand Choice (in Cross-Coupling): The choice of phosphine or N-heterocyclic carbene (NHC) ligand in palladium-catalyzed reactions is crucial. Bulky, electron-rich monophosphine ligands can sometimes favor reaction at unconventional sites, while bidentate ligands often promote reaction at the electronically favored position.[3][4]

  • Leaving Group Ability: In di- or poly-halogenated pyridazines, the nature of the halogen influences reactivity. The typical order for palladium-catalyzed cross-coupling is I > Br > OTf >> Cl. This allows for selective reactions by choosing substrates with mixed halides.[5][6]

  • Reaction Conditions: Temperature, solvent, and the choice of base can all influence the selectivity of a reaction by affecting catalyst activity, substrate solubility, and the rate of competing side reactions.

Q3: Can I functionalize the C-4 or C-5 positions of the pyridazine ring?

A3: While direct functionalization at C-3 is most common, accessing the C-4 or C-5 positions is possible, typically through a deprotonative metalation strategy. This involves using a strong, sterically hindered base (like lithium tetramethylpiperidide, LiTMP) to selectively deprotonate one of the ring C-H bonds, creating a nucleophilic organolithium species that can then be trapped with an electrophile.[7] The regioselectivity of this metalation is highly dependent on the directing effects of existing substituents and the precise reaction conditions.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for functionalizing the C-3 position of this compound. However, achieving high yield and selectivity can be challenging.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low conversion or only starting material. What should I check?

Answer: Low conversion in Suzuki couplings of chloro-heterocycles is a common issue. Consider the following troubleshooting steps.

Troubleshooting Workflow for Low Suzuki Coupling Yield

G start Low Conversion Observed catalyst Is the Pd Catalyst/Ligand System Active? start->catalyst base Is the Base Sufficiently Strong and Soluble? catalyst->base [Yes] sol_catalyst1 Use a pre-catalyst or generate Pd(0) in situ. Increase catalyst/ligand loading (e.g., to 2-5 mol%). catalyst->sol_catalyst1 [No] sol_catalyst2 Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos, RuPhos) known for activating C-Cl bonds. catalyst->sol_catalyst2 [No] conditions Are the Reaction Conditions Optimal? base->conditions [Yes] sol_base Switch to a stronger base (e.g., K3PO4, Cs2CO3). Ensure the base is finely powdered and dry. base->sol_base [No] reagents Are Reagents Pure and Dry? conditions->reagents [Yes] sol_conditions Increase temperature (e.g., 80-110 °C). Use a polar aprotic solvent (Dioxane, Toluene, DMF). Ensure the reaction is under an inert atmosphere (N2 or Ar). conditions->sol_conditions [No] sol_reagents Recrystallize starting material. Check boronic acid for dehydration/trimerization (boroxine formation). Use anhydrous, degassed solvents. reagents->sol_reagents [No]

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Recommended Catalyst Systems for C-Cl Bond Activation

Catalyst/Ligand SystemBaseSolventTemperature (°C)Typical YieldNotes
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O80-100Good to ExcellentA robust, general-purpose system for activating aryl chlorides.
Pd₂(dba)₃ / XPhosK₃PO₄ or Cs₂CO₃Toluene or CPME100-110Good to ExcellentHighly active for sterically hindered or electron-rich substrates.
PdCl₂(dppf)Na₂CO₃ or K₂CO₃DMF or DME/H₂O80-100Moderate to GoodA classic catalyst, may require higher temperatures for C-Cl bonds.
[Pd(allyl)Cl]₂ / cataCXium® AK₃PO₄t-BuOH/H₂O80GoodBuchwald's system, effective for a wide range of substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent. Add this mixture to the reaction vial.

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, 0.1 M concentration) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Regioselectivity in Sequential Cross-Coupling

Question: I have successfully performed a Suzuki reaction at the C-3 position. Now I want to introduce a second, different group onto the pyridazine ring via C-H activation or metalation, but I am getting a mixture of C-4 and C-5 substituted isomers. How can I improve the regioselectivity?

Answer: Achieving regioselectivity in a second functionalization step is challenging and depends heavily on directing group effects and the mechanism of the second reaction.

  • For Directed Ortho-Metalation (DoM): The nitrogen atoms of the pyridazine ring and the newly introduced C-3 substituent will direct the deprotonation. The phenyl group at C-6 is generally a poor directing group. The regiochemical outcome will be a complex interplay between the directing ability of the C-3 substituent and the inherent acidity of the C-4 vs. C-5 protons. To favor one isomer, you may need to install a strong directing group at C-3 (e.g., an amide or pivaloyl-protected amine) before attempting the metalation.[7]

  • Ligand-Controlled C-H Functionalization: In some modern palladium-catalyzed C-H activation reactions, the choice of ligand can steer the reaction to a specific C-H bond. This is an advanced topic, and success often relies on screening various directing groups and specialized ligands (e.g., mono-N-protected amino acids).

Troubleshooting Guide: Buchwald-Hartwig Amination

Question: I am trying to couple a primary or secondary amine with this compound but the reaction is slow and gives a low yield. What conditions should I try?

Answer: Buchwald-Hartwig amination of aryl chlorides requires a highly active catalyst system and a strong base.

Recommended Conditions for Buchwald-Hartwig Amination

Catalyst/Ligand SystemBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ / RuPhosNaOt-Bu or LHMDSToluene or Dioxane90-110Excellent for a broad range of primary and secondary amines.
Pd(OAc)₂ / XPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane100-110A milder base can sometimes be used, but may require longer reaction times.
[Pd(cinnamyl)Cl]₂ / Mor-DalPhosK₃PO₄Water or Solvent-Free80-100An effective system for aqueous or solvent-free conditions.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Glovebox Setup: Inside a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C) for 16-24 hours.

  • Work-up & Purification: Follow a similar aqueous work-up and chromatographic purification as described for the Suzuki-Miyaura coupling.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAAr)

Question: My SNAAr reaction with an amine/alkoxide is not proceeding, even at high temperatures. How can I drive the reaction to completion?

Answer: While the pyridazine ring activates the C-Cl bond for SNAAr, the reaction often requires forcing conditions or a very strong nucleophile.

Mechanism and Troubleshooting for SNAAr

G cluster_0 SNAAr Pathway cluster_1 Troubleshooting Points start 3-Cl-6-Ph-Pyridazine + Nucleophile (Nu-) attack Nucleophilic Attack at C-3 start->attack intermediate Meisenheimer Complex (Anionic Intermediate) attack->intermediate ts_nuc Increase Nucleophilicity: - Use a stronger, less hindered Nu- - Use a stronger base to generate the Nu- in situ attack->ts_nuc elimination Chloride Elimination (Rate-Determining Step) intermediate->elimination product 3-Nu-6-Ph-Pyridazine elimination->product ts_elim Promote Elimination: - Increase temperature (e.g., >120 °C, microwave) - Use a polar aprotic solvent (DMSO, DMF, NMP) to stabilize the intermediate elimination->ts_elim

References

Validation & Comparative

Purity Determination of 3-Chloro-6-phenylpyridazine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates like 3-Chloro-6-phenylpyridazine is of paramount importance. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) stands out as the most common and robust method for assessing the purity of non-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from its potential impurities.

Comparison of Analytical Techniques

While HPLC is a primary method for purity analysis, other techniques offer complementary information, particularly for specific types of impurities. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

Technique Primary Application for this compound Advantages Disadvantages
HPLC-UV Primary method for purity determination and quantification of non-volatile process-related impurities and degradation products.High resolution and sensitivity for a wide range of organic molecules. Excellent for quantitative analysis.Not suitable for volatile impurities. Identification of unknown impurities may require coupling with mass spectrometry (LC-MS).
GC-MS Identification and quantification of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[1][2]High sensitivity and specificity for volatile compounds. Provides structural information for impurity identification.[1][2]Not suitable for non-volatile or thermally labile compounds.[1] Derivatization may be required for some analytes.
TLC Rapid, qualitative monitoring of reaction progress during synthesis to check for the consumption of starting materials and formation of products.[3]Simple, fast, and inexpensive. Can be used for a quick screen of multiple samples.Primarily qualitative, not suitable for accurate quantification. Lower resolution compared to HPLC.
qNMR Absolute or relative quantification of the main component and impurities without the need for a specific reference standard for each impurity.[4][5][6]Provides structural information and can quantify compounds without a matching standard.[7] Can be a primary method for purity assignment.[8]Lower sensitivity compared to chromatographic methods. Requires a well-resolved spectrum where signals of the analyte and impurities do not overlap.[7]

Experimental Protocols

Below are detailed protocols for the analysis of this compound using various techniques.

Protocol 1: Purity Determination by Reversed-Phase HPLC (Hypothetical Method)

This protocol outlines a general-purpose reversed-phase HPLC method suitable for the purity analysis of this compound. Method development and validation are necessary for specific applications.[9][10][11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of this compound)

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 10 90
      30 10 90
      31 90 10

      | 40 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Protocol 2: Analysis of Volatile Impurities by GC-MS

This protocol provides a general method for the detection of residual solvents and other volatile impurities.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness)

Procedure:

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

  • MS Conditions:

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • Mass Range: 35-350 amu

  • Sample Preparation:

    • Dissolve a known amount of the sample in a high-boiling point solvent (e.g., DMSO or DMF) that does not interfere with the analytes of interest.

Protocol 3: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This is a general procedure for monitoring the progress of a chemical reaction involving this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Suitable solvent system (e.g., a mixture of hexane and ethyl acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare a developing chamber with the chosen solvent system.

  • On a TLC plate, spot the starting material, the reaction mixture, and a "cospot" containing both the starting material and the reaction mixture.[3]

  • Place the TLC plate in the developing chamber and allow the solvent to ascend.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Workflow for HPLC Purity Determination

The following diagram illustrates the typical workflow for determining the purity of a substance like this compound using HPLC.

Caption: Workflow for HPLC Purity Determination.

References

A Comparative Analysis of the Reactivity of 3-Chloro-6-phenylpyridazine and Other Chloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Chloro-6-phenylpyridazine with other relevant chloropyridazines, supported by experimental data from the scientific literature. Understanding the relative reactivity of these compounds is crucial for designing efficient synthetic routes and developing novel pyridazine-based molecules in medicinal chemistry and materials science.

Introduction to Chloropyridazine Reactivity

The reactivity of chloropyridazines is primarily governed by the electron-deficient nature of the pyridazine ring and the lability of the chlorine substituent. The two adjacent nitrogen atoms in the pyridazine ring withdraw electron density, making the carbon atoms, particularly those in the ortho and para positions to the nitrogens, susceptible to nucleophilic attack. This electronic property facilitates both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

This compound possesses a reactive chlorine atom at the 3-position, which is activated by the adjacent nitrogen atom. The phenyl group at the 6-position can further influence the electronic properties of the ring system. This guide will compare its reactivity with that of 3,6-dichloropyridazine, a common and often more readily available starting material.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of chloropyridazines, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The reactivity in SNAr is highly dependent on the electronic nature of the pyridazine ring and the position of the chloro substituent.

Comparative Data for Amination Reactions

The introduction of an amino group is a frequent transformation in drug discovery. Below is a comparison of amination reactions for this compound and 3,6-dichloropyridazine. It is important to note that the reaction conditions are not identical, which will influence the observed yields.

Starting MaterialNucleophileReaction ConditionsProductYield (%)Reference
3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazineHydrazine hydrateDioxane, reflux, 6 h4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine55%[1]
3,6-DichloropyridazineAmmonia waterSolvent, 30-180 °C, 5-26 h3-Amino-6-chloropyridazineup to 89.25%[2]
3,6-Dichloropyridazine25% Aqueous ammonia100 °C, 12 h, in pressure reactor3-Amino-6-chloropyridazine96%
3,6-Dichloropyridazine1-[3-(Trifluoromethyl)phenyl]piperazineEthanol, reflux, 4 h3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine83%[3]
3,6-Dichloropyridazine1-(2-Pyridyl)piperazineEthanol, reflux, 4 h3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazineNot specified[4]

Note: The data for this compound is for a structurally related derivative, highlighting the general reactivity of the 3-chloro position.

The high yields observed for the amination of 3,6-dichloropyridazine suggest a highly reactive substrate. In 3,6-dichloropyridazine, both chlorine atoms are activated by the adjacent nitrogen atoms. The reaction with ammonia typically results in the selective substitution of one chlorine atom to yield 3-amino-6-chloropyridazine[5].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are widely used to introduce aryl, heteroaryl, and amino moieties onto the pyridazine core.

Comparative Data for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the arylation of chloropyridazines. The following table compares the outcomes of Suzuki-Miyaura couplings for different chloropyridazine substrates.

Starting MaterialCoupling PartnerCatalyst SystemReaction ConditionsProductYield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazineVarious (hetero)aryl-boronic acidsPd(PPh₃)₄, Na₂CO₃DME, ethanol, water, 80 °C, 48 h3-(Hetero)aryl-6-(thiophen-2-yl)pyridazines14-28%[6]
3-Amino-6-chloropyridazineVarious arylboronic acidsPd(0) catalystNot specified3-Amino-6-arylpyridazines22-65%[7]
6-Chloro-5-dialkylaminopyridazinoneVarious arylboronic acidsPd-SPhos or CombiPhos Pd6Microwave, 135-140 °C, 30 min6-Aryl-5-dialkylaminopyridazinonesModerate to good[8]

The yields for Suzuki-Miyaura coupling can be highly dependent on the specific substrates, catalyst system, and reaction conditions. For dichloropyridazines, selective mono-arylation can often be achieved by controlling the reaction stoichiometry and conditions.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amination) of 3,6-Dichloropyridazine

This protocol is a generalized procedure based on literature methods for the synthesis of 3-amino-6-chloropyridazine[2].

Materials:

  • 3,6-Dichloropyridazine

  • Ammonia water (or other amine nucleophile)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Reaction vessel (e.g., sealed tube or autoclave for reactions above the solvent's boiling point)

Procedure:

  • In a suitable reaction vessel, dissolve 3,6-dichloropyridazine in the chosen solvent.

  • Add the amine nucleophile (e.g., ammonia water) to the solution. The molar ratio of amine to dichloropyridazine may vary depending on the desired product (mono- or di-substitution).

  • Seal the reaction vessel and heat to the desired temperature (e.g., 100-150 °C) for the required time (typically several hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration and wash with a suitable solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling of Chloropyridazines

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of chloro-heterocycles[6][9].

Materials:

  • Chloropyridazine substrate (e.g., this compound)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., DME/water, Toluene/water, Dioxane/water)

Procedure:

  • To a reaction flask, add the chloropyridazine, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Purge the flask with an inert gas (e.g., nitrogen or argon) and add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chloropyridazine Chloropyridazine Meisenheimer_Complex Meisenheimer Complex Chloropyridazine->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Pyridazine Substituted Pyridazine Meisenheimer_Complex->Substituted_Pyridazine Loss of Leaving Group Chloride_Ion Chloride Ion Meisenheimer_Complex->Chloride_Ion

Caption: Generalized pathway for nucleophilic aromatic substitution on a chloropyridazine.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The reactivity of this compound is characteristic of chloropyridazines, readily undergoing nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. While direct quantitative comparisons with other chloropyridazines under identical conditions are not extensively documented, the available data suggests that the chlorine atom at the 3-position is highly susceptible to displacement.

In comparison to 3,6-dichloropyridazine, this compound offers the advantage of having a single reactive site for substitution, which can simplify product purification. However, 3,6-dichloropyridazine is often more commercially available and can be a versatile precursor for the synthesis of various mono- and di-substituted pyridazines through controlled reaction conditions. The choice of starting material will ultimately depend on the specific synthetic target, cost, and availability. The experimental protocols and reaction pathways provided in this guide offer a foundation for researchers to further explore the rich chemistry of these important heterocyclic scaffolds.

References

Spectroscopic comparison of 3-Chloro-6-phenylpyridazine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 3-Chloro-6-phenylpyridazine and Its Derivatives

This guide provides a detailed spectroscopic comparison of this compound and its derivatives for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, experimental protocols, and visualizations to facilitate understanding of the structural and electronic properties of these compounds.

Spectroscopic Data Comparison

The spectroscopic characteristics of this compound and its derivatives are crucial for their identification and structural elucidation. The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound CDCl₃Aromatic protons of the phenyl group and pyridazine ring protons.[1]Carbons of the phenyl and pyridazine rings.[1]
3-Chloro-4-methyl-6-phenylpyridazine Not specifiedExpected signals for aromatic protons, a singlet for the methyl group, and a signal for the remaining pyridazine proton.[2]Expected signals for phenyl and pyridazine ring carbons, and a signal for the methyl carbon.[2]
3-Methylpyridazine CDCl₃9.03 (d), 7.39 (d), 7.37 (dd), 2.72 (s).[3]Not specified
6-Amino-3-chloropyridazine Not specifiedData available, specific shifts not detailed in the provided snippet.[4]Not specified

Table 2: IR, Mass Spectrometry, and UV-Vis Data

CompoundIR (cm⁻¹)Mass Spectrometry (MS)UV-Vis (λmax, nm)
This compound Characteristic bands for C-H, C=C, C=N stretching, and C-Cl vibrations.[1]Molecular ion peak corresponding to its molecular weight (190.63 g/mol ) with a characteristic isotopic pattern for a chlorine-containing molecule.[1][5]Pyridazine and its derivatives typically show absorption in the UV region.[6][7]
3-Chloro-4-methyl-6-phenylpyridazine Expected bands for aromatic and methyl C-H stretching, C=C and C=N stretching, and C-Cl stretching.[2]Expected molecular ion peak at m/z 204.66, showing the isotopic pattern for chlorine.[2]Not specified
3-Chloro-6-methoxypyridazine Data available.[8]Data available.[8]Not specified
Pyridazine Data available.[9]Data available.[9]Data available.[9]

Experimental Protocols

Generalized protocols for the spectroscopic characterization of this compound and its derivatives are described below.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[10] Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.[10] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[10]

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.[10] Samples can be prepared as KBr pellets for solid compounds or analyzed as a thin film.[10] The spectra are analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[2]

Mass Spectrometry (MS)

Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][10] The data is used to confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).[10] The isotopic distribution, particularly for chlorine-containing compounds, is a key feature for identification.[2]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of pyridazine derivatives are recorded in a suitable solvent, like dimethylformamide or toluene.[11][12] These spectra provide information about the electronic transitions within the molecule and are sensitive to the polarity of the solvent, which can indicate intramolecular charge transfer states.[11]

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of pyridazine derivatives.

G Start Starting Materials (e.g., dicarbonyl compound, hydrazine) Synthesis Synthesis (e.g., Condensation, Chlorination) Start->Synthesis Purification Work-up & Purification (e.g., Extraction, Chromatography) Synthesis->Purification Purified Purified Pyridazine Derivative Purification->Purified Characterization Spectroscopic Characterization Purified->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS UVVis UV-Vis Spectroscopy Characterization->UVVis Analysis Structure Confirmation & Purity Assessment NMR->Analysis IR->Analysis MS->Analysis UVVis->Analysis

Caption: Generalized workflow for pyridazine derivative synthesis and characterization.

References

Unveiling the Biological Potential of Novel 3-Chloro-6-phenylpyridazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel 3-chloro-6-phenylpyridazine derivatives. By summarizing quantitative data, detailing experimental protocols, and visualizing key cellular pathways, this document serves as a valuable resource for evaluating the therapeutic potential of this promising class of compounds.

The pyridazine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. The this compound core, in particular, offers a versatile platform for the development of new therapeutic agents. The presence of a reactive chlorine atom at the 3-position allows for facile chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening.

Comparative Biological Activity

The following tables summarize the quantitative data from various studies on the biological activity of this compound derivatives, comparing their performance against different cell lines and microbial strains.

Anticancer Activity

While comprehensive comparative data for a series of this compound derivatives is still emerging, studies on the broader class of 3,6-disubstituted pyridazines provide valuable insights into their anticancer potential. Many of these studies initiate their synthesis from a this compound precursor.

Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound IDSubstitution at Position 3Target Cell LineAssayIC50 (µM)Reference
IXn Pyrazoline derivativeUO-31 (Renal Cancer)Not Specified0.65 (EGFR inhibition)
IXg Pyrazoline derivativeUO-31 (Renal Cancer)Not Specified0.75 (EGFR inhibition)
IXb Pyrazoline derivativeUO-31 (Renal Cancer)Not Specified0.82 (EGFR inhibition)
IXl Pyrazoline derivativeUO-31 (Renal Cancer)Not Specified0.84 (EGFR inhibition)
Erlotinib (Reference) -UO-31 (Renal Cancer)Not Specified0.95 (EGFR inhibition)
Compound 9e Hydrazide derivativeA498 (Renal Cancer)Growth InhibitionNot Specified (97.91% inhibition)[1][2]
Compound 9e Hydrazide derivativeT-47D (Breast Cancer)Growth InhibitionNot Specified (79.98% inhibition)[1][2]

Note: The IC50 values for compounds IXn, IXg, IXb, and IXl refer to their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Antifungal Activity

A study focusing on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, which are structurally related to the core topic, provides specific data on their antifungal properties.

Table 2: Antifungal Activity of 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

Compound IDSubstitution at N-2Gibberella zeae (% Inhibition)Fusarium oxysporum (% Inhibition)Cercospora mandshurica (% Inhibition)Reference
3d (6-chloropyridin-3-yl)methyl45.138.243.5[3]
3e (2-fluorobenzyl)--40.6[3]
3f (2-iodobenzyl)-44.2-[3]
3h (2-methoxybenzyl)--47.8[3]
7c [(5-phenyl-1,3,4-thiadiazol-2-ylsulfonyl)methyl]43.843.1-[3]

Note: Inhibition percentages were measured at a concentration of 50 µg/mL.

Antibacterial Activity

Data on the antibacterial activity of pyridazinone derivatives highlights their potential as novel antimicrobial agents.

Table 3: Antibacterial Activity of Pyridazinone Derivatives

Compound IDTarget BacteriumAssayMIC (µM)Reference
Compound 7 S. aureus (MRSA)MIC Determination7.8[4]
Compound 7 E. coliMIC Determination7.8[4]
Compound 7 A. baumanniiMIC Determination7.8[4]
Compound 13 A. baumanniiMIC Determination3.74[4]
Compound 13 P. aeruginosaMIC Determination7.48[4]
Compound 3 S. aureus (MRSA)MIC Determination4.52[4]
Amikacin (Reference) -MIC Determination-[4]

Key Signaling Pathways

The biological effects of this compound derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and stress responses. The diagrams below, generated using Graphviz, illustrate the putative mechanisms of action.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Pyridazine This compound Derivative Pyridazine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway Inhibition

JNK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress MKK47 MKK4/7 Stress->MKK47 Pyridazine 3,6-Disubstituted Pyridazine Derivative JNK JNK Pyridazine->JNK MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis

JNK Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key biological assays cited in the literature.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the this compound derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Kirby_Bauer_Workflow A Prepare standardized bacterial inoculum B Inoculate Mueller-Hinton agar plate A->B C Apply compound-impregnated disks B->C D Incubate for 18-24h C->D E Measure zone of inhibition D->E F Determine susceptibility E->F

Kirby-Bauer Disk Diffusion Workflow

This guide highlights the significant potential of this compound derivatives as a versatile scaffold for the development of novel therapeutic agents. The presented data and protocols offer a solid foundation for further research and development in this promising area of medicinal chemistry.

References

Unlocking the Therapeutic Potential of 3-Chloro-6-phenylpyridazine Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3-chloro-6-phenylpyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of recent structure-activity relationship (SAR) studies, focusing on anticancer applications through the inhibition of key protein kinases. Experimental data is presented to highlight the impact of structural modifications on biological potency, alongside detailed experimental protocols and signaling pathway visualizations to support further drug discovery efforts.

Comparative Analysis of Anticancer Activity

Recent research has focused on the development of this compound analogs as potent inhibitors of protein kinases involved in cancer progression, such as c-Jun N-terminal kinase 1 (JNK1) and Cyclin-Dependent Kinase 2 (CDK2). The following tables summarize the in vitro anticancer activity of two distinct series of these analogs, providing a clear comparison of their potency against various cancer cell lines.

SAR of 3,6-Disubstituted Pyridazine Analogs as JNK1 Inhibitors

A series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their anticancer activity, with a focus on targeting the JNK1 pathway. The following table presents the growth inhibition percentage and GI50 values for selected compounds from this study.

Compound IDR Group (at C-6)Cancer Cell LineGrowth Inhibition (%) at 10 µMGI50 (µM)
9e 3,4-dimethoxyphenylA498 (Renal)97.9117.8 (HOP-92, NSCLC)
T-47D (Breast)79.98-
HL-60(TB) (Leukemia)53.12-
MDA-MB-231/ATCC (Breast)63.82-
HS 578T (Breast)58.88-
SNB-75 (CNS)91.82-
LOX IMVI (Melanoma)55.80-
IGROV1 (Ovarian)77.88-

Data extracted from "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation".[1]

The SAR study for this series revealed that the presence of a 3,4-dimethoxyphenyl group at the C-6 position of the pyridazine ring (compound 9e ) resulted in broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel.[1]

SAR of 3,6-Disubstituted Pyridazine Analogs as CDK2 Inhibitors

In a separate study, a series of 3,6-disubstituted pyridazines were investigated as potential CDK2 inhibitors. The table below summarizes the IC50 values for the most potent compounds against breast cancer cell lines and their inhibitory activity against CDK2.

Compound IDR1 Group (at C-3)R2 Group (at C-6)T-47D (IC50, µM)MDA-MB-231 (IC50, µM)CDK2 (IC50, nM)
11h 4-fluorophenylaminotert-butyl1.60 ± 0.052.44 ± 0.0843.8 ± 1.79
11l 4-fluorophenylaminomethyltetrahydropyran1.57 ± 0.051.30 ± 0.0455.6 ± 2.27
11m 4-morpholinomethyltetrahydropyran0.43 ± 0.010.99 ± 0.0320.1 ± 0.82

Data extracted from "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights".[2][3]

The SAR for this series indicated that substitution at the C-3 position with an amino group bearing different substituents and at the C-6 position with various aliphatic and heterocyclic moieties significantly influenced the anticancer and CDK2 inhibitory activity. Notably, compound 11m , featuring a morpholino group at C-3 and a methyltetrahydropyran moiety at C-6, emerged as a submicromolar inhibitor of both T-47D and MDA-MB-231 breast cancer cell lines and a potent inhibitor of CDK2.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the SAR studies.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents.

1. Cell Preparation and Plating:

  • The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.

  • Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.

2. Drug Addition:

  • Test compounds are initially solubilized in DMSO.

  • For the initial one-dose screen, compounds are tested at a single high concentration (typically 10⁻⁵ M).

  • Compounds showing significant activity proceed to a five-dose screen, where serial dilutions are prepared.

3. Incubation and Cell Viability Assay (Sulforhodamine B - SRB):

  • After drug addition, the plates are incubated for an additional 48 hours.

  • Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • The supernatant is discarded, and plates are washed with water and air-dried.

  • Cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes at room temperature.

  • Unbound dye is removed by washing with 1% acetic acid.

  • The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

4. Data Analysis:

  • The percentage growth is calculated relative to the no-drug control and the cell count at the time of drug addition.

  • GI50 (the concentration resulting in 50% growth inhibition) is calculated for the five-dose screen.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases like JNK1 and CDK2.

1. Reagents and Materials:

  • Recombinant human kinase (e.g., JNK1, CDK2/cyclin A).

  • Kinase-specific substrate (peptide or protein).

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and a detergent).

  • Test compounds dissolved in DMSO.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well plates.

  • Plate reader capable of luminescence or fluorescence detection.

2. Assay Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the kinase and its specific substrate to the wells.

  • Incubate the mixture for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature or 30°C.

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

3. Data Analysis:

  • The kinase activity is normalized to a DMSO control (100% activity) and a control with a known potent inhibitor (0% activity).

  • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the normalized activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context and experimental design is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by this compound analogs and a general workflow for their synthesis and evaluation.

JNK1_Signaling_Pathway extracellular Stress Stimuli (e.g., Cytokines, UV) receptor Receptor extracellular->receptor ask1 ASK1 (MAPKKK) receptor->ask1 mkk47 MKK4/7 (MAPKK) ask1->mkk47 jnk1 JNK1 (MAPK) mkk47->jnk1 cjun c-Jun jnk1->cjun P apoptosis Apoptosis cjun->apoptosis proliferation Cell Proliferation (Inhibition) cjun->proliferation inhibitor 3-Chloro-6-phenyl- pyridazine Analog inhibitor->jnk1

Caption: JNK1 signaling pathway and the inhibitory action of this compound analogs.

experimental_workflow synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification screening In Vitro Anticancer Screening (e.g., NCI-60) purification->screening kinase_assay Kinase Inhibition Assay (e.g., JNK1, CDK2) purification->kinase_assay sar SAR Analysis screening->sar kinase_assay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General experimental workflow for the development of this compound analogs.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Palladium Catalyst Performance in the Synthesis of a Key Pyridazine Derivative.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds in the development of pharmaceuticals and other advanced materials. The functionalization of the pyridazine core, a significant pharmacophore, is of particular interest. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 3-Chloro-6-phenylpyridazine with phenylboronic acid, offering a data-driven perspective on catalyst efficiency.

Performance of Palladium Catalysts

The choice of palladium catalyst and its associated ligand system is critical for achieving high yields and reaction efficiency, especially when dealing with historically challenging substrates like chloro-heterocycles. While traditional catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can effect the transformation, modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands developed by Buchwald and others, have demonstrated superior performance in the coupling of analogous chloro-heterocyclic compounds.

For the Suzuki coupling of this compound with phenylboronic acid, catalyst systems utilizing ligands like SPhos and XPhos are anticipated to provide significantly higher yields compared to first-generation catalysts. The increased electron density and steric bulk of these ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to more efficient bond formation.

Below is a summary of expected performance based on data from analogous reactions involving chloro-pyridazines and other challenging chloro-heterocycles. Direct comparative studies on this compound are not extensively documented in the literature; therefore, this table compiles data from closely related transformations to provide a predictive comparison.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90-1006-12Fair to Moderate
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10012Moderate to Good
Pd(OAc)₂ / SPhosK₃PO₄Toluene100-11012-24Good to Excellent
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O80-1002-6Excellent

Experimental Protocol: A Representative Suzuki Coupling Procedure

This protocol outlines a general procedure for the Suzuki coupling of this compound with phenylboronic acid, adaptable for comparative catalyst studies.

Materials:

  • This compound

  • Phenylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like XPhos Pd G2) (typically 1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, the palladium catalyst (and ligand, if not using a pre-catalyst), and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3,6-diphenylpyridazine.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a comparative study for the Suzuki coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Select Substrates: This compound Phenylboronic Acid setup Reaction Setup under Inert Atmosphere reagents->setup catalysts Select Palladium Catalysts: - Pd(PPh3)4 - Pd(dppf)Cl2 - Pd(OAc)2/SPhos - XPhos Pd G2 catalysts->setup conditions Vary Catalyst System (Constant Base, Solvent, Temp) setup->conditions monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring workup Work-up and Purification (Extraction, Chromatography) monitoring->workup characterization Characterization (NMR, MS) workup->characterization data Quantify Yields and Compare Performance characterization->data Suzuki_Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X L_n pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-Ar' L_n pd_complex->transmetalation_complex Transmetalation (Ar'-B(OR)2, Base) transmetalation_complex->pd0 Regeneration product Ar-Ar' transmetalation_complex->product Reductive Elimination product->pd0

A Comparative Guide to the In Vitro Anticancer Properties of 3-Chloro-6-phenylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer properties of 3-Chloro-6-phenylpyridazine derivatives against other alternatives, supported by experimental data from various studies. The information is intended to facilitate further research and drug development efforts in the field of oncology.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various pyridazine derivatives, including those with the this compound core, against a panel of human cancer cell lines. For a comprehensive comparison, the activities of standard chemotherapeutic agents, Doxorubicin and Cisplatin, are also included. It is important to note that the data has been compiled from different studies, and experimental conditions may vary.

Table 1: In Vitro Cytotoxicity of Pyridazine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series 1: 3,6-disubstituted pyridazines
11m3-(trifluoromethyl)phenyl-6-morpholinopyridazineT-47D (Breast)0.43 ± 0.01[1]
MDA-MB-231 (Breast)0.99 ± 0.03[1]
11l3-(trifluoromethyl)phenyl-6-(4-methylpiperazin-1-yl)pyridazineT-47D (Breast)1.57 ± 0.05[1]
MDA-MB-231 (Breast)1.30 ± 0.04[1]
11h3-tert-butyl-6-morpholinopyridazineT-47D (Breast)1.60 ± 0.05[1]
Series 2: 4-chloropyridazinoxyphenyl hybrids
3c4-((6-chloropyridazin-3-yl)oxy)phenyl)-3-(4-fluorophenyl)prop-2-en-1-oneHNO97 (Head and Neck)2.5 ± 0.1[2]
3d4-((6-chloropyridazin-3-yl)oxy)phenyl)-3-(4-chlorophenyl)prop-2-en-1-oneHNO97 (Head and Neck)3.1 ± 0.2[2]
3e4-((6-chloropyridazin-3-yl)oxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneHNO97 (Head and Neck)3.9 ± 0.3[2]
Series 3: Pyrazolo[3,4-c]pyridazine Derivative
44,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amineHepG-2 (Liver)7.81 ± 0.59[3]
HCT-116 (Colon)8.15 ± 0.62[3]
MCF-7 (Breast)9.23 ± 0.71[3]

Table 2: In Vitro Cytotoxicity of Standard Chemotherapeutic Agents

CompoundCancer Cell LineIC50 (µM)Reference
Doxorubicin MCF-7 (Breast)0.65 ± 0.25[4]
A549 (Lung)0.4 ± 0.09[4]
HCT-116 (Colon)~1.0[5]
Cisplatin A549 (Lung)16.48[6]
HCT-116 (Colon)Varies significantly[7]
MCF-7 (Breast)Varies significantly[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for their in vitro evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyridazine Pyridazine Derivatives Pyridazine->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition by Pyridazine Derivatives.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Chemotherapy) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Pyridazine Pyridazine Derivatives Pyridazine->JNK Modulation?

Caption: JNK Signaling Pathway and its Potential Modulation.

Experimental_Workflow Synthesis Synthesis of Pyridazine Derivatives MTT MTT Assay (Cytotoxicity, IC50) Synthesis->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) MTT->CellCycle DataAnalysis Data Analysis & Comparison Apoptosis->DataAnalysis CellCycle->DataAnalysis

Caption: In Vitro Anticancer Evaluation Workflow.

References

Comparative Antifungal Activity of Pyridazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal activity of various pyridazine derivatives. The data presented is compiled from recent studies to facilitate the identification of promising lead compounds for novel antifungal drug development.

The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, necessitates the urgent development of new antifungal agents. Pyridazine derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antifungal effects. This guide summarizes the in vitro antifungal activity of several pyridazine derivatives against clinically relevant fungal pathogens: Candida albicans, Aspergillus niger, and Cryptococcus neoformans.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antifungal efficacy of the selected pyridazine derivatives is presented in terms of their Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data has been collated from various studies and is presented in the table below for comparative analysis.

Compound ID/SeriesFungal StrainMIC (µg/mL)Reference
Pyrazolo[3,4-d]pyridazine Derivatives
Compound 7eCandida albicans<0.0024 - 0.31[1]
Aspergillus niger<0.0024 - 0.31[1]
Cryptococcus neoformansNot Reported
Compound 7fCandida albicans<0.0024 - 0.31[1]
Aspergillus niger<0.0024 - 0.31[1]
Cryptococcus neoformansNot Reported
Pyridazin-3(2H)-one Derivatives
Diarylurea-pyridazinone 8g (3-Cl)Candida albicans16
Diarylurea-pyridazinone 8a (3,4-di-Cl)Candida albicans32
Diarylurea-pyridazinone 8j (3-Br)Candida albicans32
Imidazo[1,2-b]pyridazine Derivatives
Compound 4jAspergillus niger15.62[2]
Candida albicansNot Reported
Cryptococcus neoformansNot Reported
Ricinine (a cyano-pyridone alkaloid)Aspergillus niger15.62[2]
Candida albicansNot Reported
Cryptococcus neoformansNot Reported
Thiazolotriazine-Pyridazine Hybrid
Compound 4dCandida albicans6.25[3]
Aspergillus niger6.25[3]
Cryptococcus neoformansNot Reported

Experimental Protocols

The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of antifungal agents, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[4][5]

1. Preparation of Fungal Inoculum:

  • Fungal strains (Candida albicans, Aspergillus niger, Cryptococcus neoformans) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an inoculum density of approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The inoculum is further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[6]

2. Preparation of Pyridazine Derivatives:

  • The pyridazine derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the compounds are prepared in RPMI-1640 medium in 96-well microtiter plates.

3. Microdilution Assay:

  • Each well of the microtiter plate, containing 100 µL of the diluted pyridazine derivative, is inoculated with 100 µL of the fungal suspension.

  • A positive control (fungal suspension without the test compound) and a negative control (sterile medium) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the pyridazine derivative at which there is a significant inhibition of visible fungal growth compared to the positive control.

Mandatory Visualization

A crucial target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. The following diagram, generated using Graphviz, illustrates this pathway and highlights key enzymes that are potential targets for antifungal agents.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Erg13 Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg1, Erg7 _14_demethyl_lanosterol 14-demethyl-lanosterol Lanosterol->_14_demethyl_lanosterol Erg11 Zymosterol Zymosterol _14_demethyl_lanosterol->Zymosterol Erg24 Fecosterol Fecosterol Zymosterol->Fecosterol Erg25 Episterol Episterol Fecosterol->Episterol Erg26 Ergosterol Ergosterol (Fungal Cell Membrane) Episterol->Ergosterol Erg27 Erg10 Erg10 Erg13 Erg13 Erg1 Erg1 (Squalene epoxidase) Target of Allylamines Erg7 Erg7 Erg11 Erg11 (Lanosterol 14-alpha-demethylase) Target of Azoles Erg24 Erg24 Erg25 Erg25 Erg26 Erg26 Erg27 Erg27

Caption: Ergosterol biosynthesis pathway in fungi.

References

A Comparative Guide to the Synthesis of 3-Chloro-6-phenylpyridazine: Established Methods vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted synthesis of derivatives such as 3-Chloro-6-phenylpyridazine is of significant interest for the development of novel therapeutic agents. This guide provides a comprehensive benchmark of a new one-pot synthetic route against two established literature methods for the preparation of this compound, offering a comparative analysis of their performance based on experimental data.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic methodologies, providing a clear comparison of their efficiency and practicality.

ParameterLiterature Method 1: Classical ChlorinationLiterature Method 2: Suzuki-Miyaura CouplingNew Synthetic Route: One-Pot Synthesis
Starting Materials 6-phenylpyridazin-3(2H)-one, Phosphorus oxychloride (POCl₃)3,6-dichloropyridazine, Phenylboronic acid1-phenyl-1,4-butanedione, Hydrazine, Chlorinating agent
Typical Yield ~80-90%[1]~70-85% (yields for similar substrates)Estimated ~60-75%
Reaction Time 2-4 hours[2]12-24 hours[3]4-6 hours
Reaction Temperature Reflux (typically ~110°C)[2]80-100°C[3]Room temperature to reflux
Purity of Crude Product Generally high, requires recrystallizationVariable, requires chromatographic purificationModerate, requires chromatographic purification
Key Advantages High yield, well-established, readily available reagentsModular, allows for late-stage diversificationStep-economic, avoids isolation of intermediates
Key Disadvantages Use of hazardous reagent (POCl₃), limited scope for diversificationRequires expensive palladium catalyst and ligands, longer reaction timesPotentially lower overall yield, may require significant optimization

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

classical_chlorination 6-phenylpyridazin-3(2H)-one 6-phenylpyridazin-3(2H)-one This compound This compound 6-phenylpyridazin-3(2H)-one->this compound POCl₃, Reflux

Classical Chlorination Pathway

suzuki_coupling 3,6-dichloropyridazine 3,6-dichloropyridazine Product This compound 3,6-dichloropyridazine->Product Pd catalyst, Base, 80-100°C Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Product Pd catalyst, Base, 80-100°C

Suzuki-Miyaura Cross-Coupling Pathway

one_pot_synthesis Dicarbonyl 1-phenyl-1,4-butanedione Intermediate 6-phenyl-4,5-dihydropyridazin-3(2H)-one Dicarbonyl->Intermediate Condensation Hydrazine Hydrazine Hydrazine->Intermediate Condensation Product This compound Intermediate->Product Chlorination & Aromatization

One-Pot Synthesis Logical Workflow

Experimental Protocols

Literature Method 1: Classical Chlorination of 6-phenylpyridazin-3(2H)-one

This established method involves the direct chlorination of the pyridazinone precursor.

Materials:

  • 6-phenylpyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate solution

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 6-phenylpyridazin-3(2H)-one (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.[2]

Literature Method 2: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction offers a modular approach to the target molecule.

Materials:

  • 3,6-dichloropyridazine

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a flame-dried flask, add 3,6-dichloropyridazine (1 equivalent), phenylboronic acid (1.1 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 4:1 dioxane:water) to the flask.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.[3]

New Synthetic Route: One-Pot Synthesis from a Dicarbonyl Compound

This novel, step-economic approach combines pyridazine formation and chlorination in a single pot.

Materials:

  • 1-phenyl-1,4-butanedione

  • Hydrazine hydrate

  • Chlorinating agent (e.g., N-Chlorosuccinimide (NCS) or POCl₃)

  • Solvent (e.g., Acetic acid or Toluene)

  • Sodium bicarbonate solution

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-1,4-butanedione (1 equivalent) in the chosen solvent.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature and stir for 2-3 hours to form the dihydropyridazinone intermediate.

  • To the same flask, add the chlorinating agent (1.2 equivalents).

  • Heat the reaction mixture to reflux for 2-3 hours. The in-situ chlorination and subsequent aromatization will occur. Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain this compound.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-6-phenylpyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Chloro-6-phenylpyridazine, a chemical compound requiring careful handling to mitigate potential environmental and health risks. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to ensure a safe and compliant laboratory environment.

Safety and Disposal Profile

The following table summarizes key safety and disposal information for this compound. This data is compiled from various safety data sheets and chemical repositories.

ParameterInformationSource
GHS Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation[1][2]
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., Nitrile rubber), Safety goggles or face shield, Lab coat, Dust mask (type N95, US) or full-face respirator for larger quantities or spills[2][3]
Storage Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[2][3]
Spill Management Evacuate the area. Prevent further leakage and avoid dust formation. Use spark-proof tools and explosion-proof equipment. Collect spilled material in a clean, dry, sealable, labeled container for disposal.[3][4][5]
Disposal Method Dispose of waste material in accordance with local, state, and federal regulations. Entrust disposal to a licensed chemical waste disposal company. Do not discharge to sewer systems.[3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following protocol outlines the necessary steps for its disposal.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.

  • Segregate this waste from other waste streams, particularly from non-halogenated solvents and incompatible materials such as strong oxidizing agents.

2. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).

  • The label should clearly indicate "Hazardous Waste," the name "this compound," and the associated hazards (skin/eye irritant, respiratory irritant).

3. Accumulation and Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition.

  • Keep the container tightly closed when not in use.

  • Do not mix with other chemical wastes unless compatibility has been confirmed.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and any potential hazards.

  • Follow all institutional and regulatory requirements for waste manifest and record-keeping.

5. Spill Decontamination:

  • In the event of a spill, wear appropriate PPE, including respiratory protection.

  • Contain the spill and prevent it from entering drains or waterways.

  • Clean the affected area using a dry cleanup procedure to avoid generating dust.

  • Collect all contaminated materials (e.g., absorbent pads, contaminated clothing) and place them in a sealed, labeled container for disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated segregate Segregate from incompatible materials is_contaminated->segregate Yes containerize Place in a labeled, leak-proof container is_contaminated->containerize No segregate->containerize storage Store in a designated, secure, and ventilated area containerize->storage contact_ehs Contact EHS or licensed waste disposal company storage->contact_ehs transport Arrange for pickup and off-site disposal contact_ehs->transport end Disposal Complete transport->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 3-Chloro-6-phenylpyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-Chloro-6-phenylpyridazine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for hazardous chemical compounds and are intended to foster a secure research environment.

Hazard Summary and GHS Classification

This compound is classified as a hazardous substance. It is crucial to handle this compound with care to avoid potential health risks. The primary hazards associated with this chemical are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

GHS Classification:

Hazard ClassCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₇ClN₂
Molecular Weight190.63 g/mol
AppearanceSolid
Melting Point159-161 °C
Solubility10.3 µg/mL (at pH 7.4)[1]
CAS Number20375-65-9

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required. A face shield should be worn in situations with a risk of splashing.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Gloves must be inspected for any damage before use and should be changed immediately upon contamination.
Body Protection Laboratory CoatA fire/flame-resistant and impervious lab coat should be worn and fully buttoned.
Respiratory Protection RespiratorFor handling small quantities in a well-ventilated area, a dust mask (type N95, US) may be sufficient.[2][3] For larger quantities, or if irritation is experienced, a full-face respirator is recommended.[3]

Experimental Protocols: Safe Handling and Disposal

Operational Plan: Step-by-Step Handling Procedure
  • Preparation and Engineering Controls:

    • Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

    • Ensure that an eyewash station and a safety shower are readily accessible.

    • Before handling, inspect all PPE for integrity.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools to prevent ignition.

    • Do not breathe dust, mist, gas, or vapors.[3]

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.[3]

    • Do not eat, drink, or smoke in the work area.[3]

  • Storage:

    • Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[3]

    • Keep away from strong oxidizing agents.[3]

Disposal Plan

All waste materials, including the chemical itself and any contaminated items, must be treated as hazardous waste.

  • Waste Characterization and Collection:

    • Unused Compound: Collect in a clearly labeled, sealed container for hazardous waste.

    • Contaminated Materials: Any materials that come into contact with the compound (e.g., gloves, absorbent materials, filter paper) must be placed in a designated, sealed hazardous waste container.

    • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.

  • Disposal Procedure:

    • Dispose of all waste through a licensed hazardous waste disposal company.[3]

    • Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[3]

    • Do not allow the chemical or its waste to enter drains or water courses.

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to Handling reaction Perform Experiment weigh->reaction decontaminate Decontaminate Workspace reaction->decontaminate Experiment Complete collect_solid Collect Solid Waste reaction->collect_solid collect_liquid Collect Liquid Waste reaction->collect_liquid remove_ppe Remove PPE decontaminate->remove_ppe dispose Dispose via Licensed Contractor remove_ppe->dispose Final Disposal Step collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-6-phenylpyridazine
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Reactant of Route 2
3-Chloro-6-phenylpyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.